3,6-Dichloropyridazine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,6-dichloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSWJGOYDXFJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059704 | |
| Record name | Pyridazine, 3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 3,6-Dichloropyridazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19749 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
141-30-0 | |
| Record name | 3,6-Dichloropyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine, 3,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dichloropyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridazine, 3,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridazine, 3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichloropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Enduring Legacy of the Pyridazine Core: A Technical Guide to its History, Discovery, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine (B1198779) nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Despite its relative rarity in nature, the unique physicochemical properties of the pyridazine scaffold have made it a privileged structure in the design of novel therapeutic agents. Its journey from a laboratory curiosity in the late 19th century to a core component of FDA-approved drugs is a testament to the enduring power of heterocyclic chemistry in addressing unmet medical needs. This in-depth technical guide provides a comprehensive overview of the history, discovery, and evolution of pyridazine compounds, with a focus on their synthesis, biological activities, and the signaling pathways they modulate.
A Historical Perspective: The Dawn of Pyridazine Chemistry
The story of pyridazine begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1886, during his investigations into the synthesis of indoles, Fischer inadvertently prepared the first pyridazine derivative.[1] His work, while not initially focused on this new heterocyclic system, laid the groundwork for future explorations.
A decade later, in 1895, the parent pyridazine heterocycle was synthesized for the first time by Tauber.[2] This seminal achievement marked the formal entry of pyridazine into the lexicon of organic chemistry. Early synthetic efforts were often challenging, but they established the fundamental reactivity and properties of this novel ring system.
A significant advancement in pyridazine synthesis came with the use of maleic hydrazide, which provides a more accessible route to the parent heterocycle.[1] The condensation of 1,4-diketones or 4-ketoacids with hydrazines also emerged as a versatile and widely adopted method for constructing the pyridazine core.[1][3]
Foundational Synthetic Methodologies
The construction of the pyridazine ring and its derivatives has been achieved through a variety of named reactions, each offering a unique approach to this heterocyclic system. These methods have been instrumental in the synthesis of a vast array of pyridazine-containing molecules with diverse biological activities.
Borsche-Drechsel Cyclization
The Borsche-Drechsel cyclization is a classic method for the synthesis of tetrahydrocarbazoles, which can be considered as fused pyridazine derivatives. The reaction involves the acid-catalyzed cyclization of a cyclohexanone (B45756) arylhydrazone.[3][4]
Experimental Protocol: Borsche-Drechsel Cyclization
-
Step 1: Hydrazone Formation: A mixture of an arylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as ethanol (B145695) is heated at reflux for 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration.
-
Step 2: Cyclization: The isolated hydrazone is suspended in a high-boiling point solvent like diethylene glycol. A catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid, is added. The mixture is then heated to a high temperature (e.g., 180-220 °C) for several hours.
-
Step 3: Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate). The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.[4]
Widman-Stoermer Synthesis
The Widman-Stoermer synthesis is a method for the preparation of cinnolines, which are benzo[c]pyridazine derivatives. This reaction involves the diazotization of an o-amino-α-phenylcinnamic acid, followed by cyclization.[5][6]
Experimental Protocol: Widman-Stoermer Synthesis
-
Step 1: Diazotization: The o-amino-α-phenylcinnamic acid is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature.
-
Step 2: Cyclization: The resulting diazonium salt solution is stirred at low temperature for a period of time to allow for cyclization to occur.
-
Step 3: Work-up and Purification: The reaction mixture is then neutralized, and the precipitated product is collected by filtration, washed, and purified, typically by recrystallization.[5][6]
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts. These hydrazones can then be cyclized to form pyridazinone derivatives.[6][7]
Experimental Protocol: Japp-Klingemann Reaction
-
Step 1: Diazonium Salt Formation: Aniline is diazotized in the standard manner using sodium nitrite and hydrochloric acid at 0-5 °C.
-
Step 2: Coupling: The cold diazonium salt solution is added slowly to a stirred, chilled solution of a β-keto-ester and sodium acetate (B1210297) in ethanol.
-
Step 3: Hydrolysis and Cyclization: The resulting azo compound is then hydrolyzed and cyclized, often by heating in the presence of an acid or base, to yield the pyridazinone product. The product is then isolated and purified.[6][7]
Physicochemical Properties and Role in Drug Design
The pyridazine ring possesses a unique set of physicochemical properties that make it an attractive scaffold for drug design.
-
Weak Basicity: The presence of two adjacent nitrogen atoms leads to a lower pKa compared to pyridine, which can be advantageous in modulating the overall basicity of a drug molecule.[5]
-
High Dipole Moment: The arrangement of the nitrogen atoms creates a significant dipole moment, which can influence molecular interactions and solubility.
-
Hydrogen Bonding Capacity: The two nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Bioisosteric Replacement: The pyridazine ring is often used as a bioisostere for other aromatic systems, such as phenyl, pyridine, or pyrimidine (B1678525) rings. This substitution can lead to improved physicochemical properties, such as increased polarity and reduced lipophilicity, which can enhance aqueous solubility and bioavailability.[4]
Pyridazine-Containing Drugs: From Discovery to the Clinic
The unique properties of the pyridazine core have been successfully leveraged in the development of several important therapeutic agents.
Minaprine: An Early Antidepressant
Minaprine, a 3-aminopyridazine (B1208633) derivative, was one of the first pyridazine-containing drugs to be marketed.[8][9] It was introduced in France in 1972 as an antidepressant. Minaprine's mechanism of action was complex, involving interactions with both the serotonergic and dopaminergic systems.[10] However, it was withdrawn from the market in 1996 due to an unacceptable incidence of convulsions.[9]
Experimental Protocol: Synthesis of Minaprine
A common synthetic route to Minaprine involves the reaction of 3-chloro-6-phenylpyridazine (B182944) with 2-morpholinoethanamine.
-
Step 1: 3-Chloro-6-phenylpyridazine (1.0 eq) and 2-morpholinoethanamine (1.2 eq) are heated together, either neat or in a high-boiling solvent such as xylene, for several hours.
-
Step 2: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve an acid-base workup to remove unreacted starting materials and byproducts.
-
Step 3: The crude Minaprine is then purified, typically by recrystallization from a suitable solvent.[8]
Relugolix: A GnRH Receptor Antagonist
Relugolix is a more recent example of a successful pyridazine-containing drug. It is a non-peptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor and is used in the treatment of uterine fibroids and prostate cancer.
The synthesis of Relugolix is a multi-step process that highlights modern synthetic organic chemistry strategies.[11]
Experimental Protocol: Key Step in Relugolix Synthesis
A crucial step in the synthesis of Relugolix involves the formation of a uracil (B121893) ring onto a pyridazine-containing intermediate.
-
Step 1: An aniline-substituted pyridazine intermediate is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated imidazolide.
-
Step 2: This intermediate is then treated with N-methoxyamine.
-
Step 3: The resulting urea (B33335) is cyclized in the presence of a coupling agent like diethyl pyrocarbonate (DEPC) and a base such as sodium methoxide (B1231860) to construct the thymine (B56734) derivative, a core component of the final Relugolix molecule.
Relugolix exerts its therapeutic effect by blocking the GnRH receptor, a G-protein coupled receptor (GPCR). This prevents the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: GnRH Receptor Signaling Pathway Antagonized by Relugolix.
Deucravacitinib: A TYK2 Inhibitor
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is approved for the treatment of moderate-to-severe plaque psoriasis. The synthesis of Deucravacitinib is a complex process that involves the construction of a deuterated methyl amide group to improve its pharmacokinetic profile.[8][12]
Experimental Protocol: Key Step in Deucravacitinib Synthesis
A key transformation in the commercial synthesis of Deucravacitinib is a palladium-catalyzed C-N coupling reaction.
-
Step 1: A chlorinated pyridazine-containing intermediate is coupled with a primary amine in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., SL-J009), and a dual-base system (e.g., DBU and K2CO3).
-
Step 2: The reaction is carried out in a mixed solvent system (e.g., acetonitrile (B52724) and toluene) at an elevated temperature.
-
Step 3: Upon completion, the product is isolated and purified using standard techniques.[12]
Deucravacitinib selectively inhibits TYK2, which plays a crucial role in the signaling of key cytokines involved in the pathogenesis of psoriasis, such as IL-23 and Type I interferons.
Caption: TYK2 Signaling Pathway Inhibited by Deucravacitinib.
Quantitative Analysis of Biological Activity
The biological activity of pyridazine derivatives is a critical aspect of their development as therapeutic agents. The following table summarizes the in vitro anticancer activity of a selection of pyridazine compounds against various human cancer cell lines, presented as IC50 values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2S-5 | MDA-MB-231 (Breast) | 6.21 | [13] |
| 4T1 (Breast) | 7.04 | [13] | |
| 2S-13 | MDA-MB-231 (Breast) | 7.73 | [13] |
| 4T1 (Breast) | 8.21 | [13] | |
| 4e | MCF-7 (Breast) | 9 | [14] |
| SK-MEL-28 (Melanoma) | 7.8 | [14] | |
| 4f | MCF-7 (Breast) | 9 | [14] |
| SK-MEL-28 (Melanoma) | 7.8 | [14] | |
| 8e | MCF-7 (Breast) | 0.22 | [14] |
| 8n | MCF-7 (Breast) | 1.88 | [14] |
| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | 17.30 | [15] |
| HCT-116 (Colon) | 18.38 | [15] | |
| MCF-7 (Breast) | 27.29 | [15] |
Standardized Experimental Protocols for Biological Evaluation
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential.
In Vitro Kinase Assay (TYK2)
This protocol outlines a general procedure for a luminescence-based kinase assay to determine the inhibitory activity of a compound against TYK2.
Experimental Protocol: In Vitro TYK2 Kinase Assay
-
Materials: Recombinant human TYK2 enzyme, substrate peptide, ATP, kinase buffer, test compound, and a luminescence-based ATP detection kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
In a 384-well plate, add the diluted compound or vehicle (DMSO).
-
Add a solution containing the TYK2 enzyme and the substrate peptide.
-
Initiate the reaction by adding ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based detection kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][16]
Radioligand Binding Assay (GnRH Receptor)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GnRH receptor.
Experimental Protocol: GnRH Receptor Radioligand Binding Assay
-
Materials: Cell membranes expressing the GnRH receptor, a radiolabeled GnRH receptor antagonist (e.g., [³H]-Elagolix), unlabeled test compound, assay buffer, and glass fiber filters.
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.[5]
Conclusion and Future Directions
From its serendipitous discovery to its central role in modern drug development, the pyridazine heterocycle has demonstrated remarkable versatility and therapeutic potential. The unique electronic and steric properties of the pyridazine core have enabled medicinal chemists to fine-tune the pharmacological profiles of drug candidates, leading to the development of innovative treatments for a range of diseases. As our understanding of disease biology continues to expand, so too will the opportunities for leveraging the pyridazine scaffold in the design of next-generation therapeutics. The ongoing exploration of novel synthetic methodologies and the application of computational tools will undoubtedly unlock new avenues for the discovery and development of pyridazine-based drugs with enhanced efficacy and safety profiles. The enduring legacy of the pyridazine core serves as a powerful reminder of the profound impact of heterocyclic chemistry on human health.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dichloropyridazine is a pivotal heterocyclic compound, widely recognized as a versatile intermediate in the synthesis of a broad spectrum of biologically active molecules. Its unique chlorinated pyridazine (B1198779) structure serves as a foundational building block in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in medicinal chemistry and drug discovery. The information is curated to support researchers and professionals in leveraging this compound for advanced scientific applications.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for its application in chemical synthesis, dictating reaction conditions, purification strategies, and formulation development.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂Cl₂N₂ | [2][3][4] |
| Molecular Weight | 148.98 g/mol | [3][5][6] |
| Appearance | White to off-white or brownish crystalline powder.[2][5][7] | [2][5][7] |
| Melting Point | 65-70 °C | [7][8][9][10] |
| Boiling Point | ~277 °C at 760 mmHg; 89-91 °C at 0.2 torr | [7][8] |
| Density | ~1.47 - 1.64 g/cm³ | [2][5][7][8] |
| Vapor Pressure | 0.00782 mmHg at 25 °C | [7] |
Solubility and Partitioning Characteristics
| Property | Value | Source(s) |
| Water Solubility | Very low (0.0012 g/L); generally considered insoluble. | [2][9][11] |
| Organic Solvent Solubility | Soluble in chloroform (B151607), ethanol, and acetone. | [2][7][9][11] |
| pKa | -1.18 ± 0.10 (Predicted) | [2][9] |
| LogP (XLogP3) | 1.7 | [5][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
| Spectrum Type | Key Features | Source(s) |
| ¹H NMR | Spectrum available in CDCl₃ solvent. | [12][13] |
| ¹³C NMR | Spectrum data available. | [13] |
| IR Spectrum | Data available for solid (split mull) and solution (CCl₄/CS₂). | [4][14] |
| Mass Spectrometry | Electron ionization mass spectrum data is available. | [4] |
Reactivity and Stability
This compound is a stable compound under standard storage conditions, though it is noted to be moisture-sensitive.[15] It should be stored in a cool, dry, dark, and tightly sealed container.[2][8] The compound's reactivity is centered on the two chlorine atoms, which are susceptible to nucleophilic substitution reactions. This reactivity makes it an excellent precursor for creating a variety of substituted pyridazine derivatives.[2] It is incompatible with strong oxidizing agents, bases, and amines.[11][15]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.
Synthesis of this compound
The most common laboratory synthesis involves the chlorination of 3,6-dihydroxypyridazine (maleic hydrazide) using a chlorinating agent like phosphorus oxychloride (POCl₃).
Objective: To synthesize this compound from 3,6-dihydroxypyridazine.
Materials:
-
3,6-dihydroxypyridazine
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (or another suitable solvent)
-
Round bottom flask (100 mL)
-
Stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 100 mL round bottom flask, combine 3,6-dihydroxypyridazine (e.g., 4.48 g, 40 mmol), phosphorus oxychloride (e.g., 9.20 g, 60 mmol), and chloroform (20 mL).[16]
-
Reaction Execution: Stir the mixture and heat it to 50-65 °C for approximately 3.5 to 4 hours.[16]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[16]
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess POCl₃. This will yield the crude product.[16]
-
The crude material can be diluted with a solvent like ethyl acetate and slowly quenched into an ice-cold saturated solution of sodium bicarbonate until the pH is neutral (~8).[3]
-
-
Purification:
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, wash with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the final product.[3]
-
If necessary, further purify the product by silica gel column chromatography.[16]
-
Determination of Melting Point
Objective: To determine the melting point range of a purified sample of this compound.
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus rapidly to about 15-20 °C below the expected melting point (approx. 65-69 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Key Applications and Logical Workflows
This compound is a cornerstone intermediate in medicinal chemistry and agrochemical research.[1][2]
Role in Drug Discovery
It serves as a starting material for synthesizing compounds with a wide range of biological activities, including:
-
Anticancer Agents: Used to create novel compounds that induce apoptosis and act as PARP-1 inhibitors in cancer cells.[17]
-
Anti-inflammatory and Analgesic Agents: A key reagent in the synthesis of pyrazolone-pyridazine conjugates.[7]
-
Antimicrobial Agents: Forms the backbone for drugs like sulfachloropyridazine, an antibacterial product.[18] It has also been investigated for its potential antimicrobial and antifungal properties.[19]
Visualized Workflows and Pathways
The following diagrams illustrate the role and reactivity of this compound in key processes.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Logical pathway from this compound to anticancer activity.
Caption: Reactivity of this compound in substitution reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS 141-30-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound(141-30-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. This compound | 141-30-0 [m.chemicalbook.com]
- 10. 3,6-二氯哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(141-30-0) 1H NMR spectrum [chemicalbook.com]
- 14. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 15. fishersci.com [fishersci.com]
- 16. Method for synthetizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 17. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Page loading... [wap.guidechem.com]
- 19. Investigating this compound's Impact on Health Outcomes: A Comprehensive Analysis-ZCPC [en.zcpc.net]
3,6-Dichloropyridazine: A Comprehensive Technical Guide for Researchers
CAS Number: 141-30-0 IUPAC Name: 3,6-dichloropyridazine
This technical guide provides an in-depth overview of this compound, a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, key reactions, and biological significance.
Core Chemical and Physical Properties
This compound is a white to light yellow or brownish crystalline powder.[2][3] Its structure consists of a pyridazine (B1198779) ring substituted with two chlorine atoms at the 3 and 6 positions.[2] This arrangement makes it a reactive building block, particularly for nucleophilic substitution reactions.[2] It is sparingly soluble in water but shows good solubility in organic solvents like chloroform (B151607), ethanol, and acetone.[2][3][4]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂ | [5][6][7][8] |
| Molecular Weight | 148.98 g/mol | [6][7][9][8] |
| CAS Number | 141-30-0 | [3][6][7][8][10] |
| Melting Point | 65-69 °C | [3][4] |
| Boiling Point | 277 °C at 760 mmHg | [3] |
| Density | ~1.47 - 1.493 g/cm³ | [2][3] |
| Appearance | White to off-white or brownish crystalline powder | [2][3] |
| Solubility | Insoluble in water; Soluble in chloroform | [3][4][11] |
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of 3,6-dihydroxypyridazine (maleic hydrazide). Common chlorinating agents include phosphorus oxychloride (POCl₃) and N-chlorosuccinimide (NCS).
Experimental Protocol 1: Synthesis via Phosphorus Oxychloride
This method involves the reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride, often in a solvent like chloroform.[12][13]
Materials:
-
3,6-dihydroxypyridazine
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (or another suitable solvent)
Procedure:
-
To a round-bottom flask, add 3,6-dihydroxypyridazine (e.g., 11.20 g, 100 mmol), phosphorus oxychloride (e.g., 46.00 g, 300 mmol), and chloroform (e.g., 150 ml).[12]
-
Stir the mixture and heat it to a specific temperature (e.g., 65°C) for a designated time (e.g., 3.5 hours).[12]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[12]
-
After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.[12]
-
Purify the crude product using silica (B1680970) gel column chromatography to yield pure this compound.[12]
-
Dry the final product. A yield of approximately 86% can be expected under these conditions.[12]
Experimental Protocol 2: Synthesis via N-Chlorosuccinimide (NCS)
This alternative method avoids harsh reagents like phosphorus oxychloride.[14]
Materials:
-
3,6-dihydroxypyridazine
-
N-chlorosuccinimide (NCS)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid to a reaction vessel. Heat and stir the mixture.[14]
-
Continuously add NCS to the reaction vessel while controlling the temperature (e.g., 40-45°C).[14] The molar ratio of 3,6-dihydroxypyridazine to NCS is typically around 1:2.05-2.1.[14]
-
Allow the chlorination reaction to proceed at a temperature not exceeding 60°C for 1 to 3 hours.[14]
-
Cool the mixture to induce crystallization (e.g., 5-10°C for 1-3 hours).[14]
-
Collect the resulting filter cake by suction filtration to obtain this compound.[14]
Caption: General synthesis workflow for this compound.
Chemical Reactivity and Applications
The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, making this compound a valuable precursor for a wide range of disubstituted pyridazine derivatives.[2][15] This reactivity is the cornerstone of its utility in medicinal chemistry and agrochemical development.
Key Reactions
-
Nucleophilic Aromatic Substitution: The chlorine atoms can be selectively or fully replaced by various nucleophiles (containing O, S, or N), allowing for the introduction of diverse functional groups.[2][15]
-
Suzuki Cross-Coupling: It can participate in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds, enabling the synthesis of aryl- or heteroaryl-substituted pyridazines.[16]
-
Alkylation: The compound can undergo alkylation, for example, through silver-catalyzed oxidation of carboxylic acids to generate alkyl radicals.[17]
Caption: Key reaction pathways involving this compound.
Applications in Drug Development and Agrochemicals
This compound is a crucial building block in the synthesis of numerous biologically active molecules.[1][2]
-
Pharmaceuticals: It serves as a precursor for compounds with a wide range of pharmacological activities, including:
-
Anticancer: Used to synthesize diorganodiselenides with anti-proliferative effects against breast cancer cells (MCF-7) and as a core in novel PARP-1 inhibitors.[3][10][18]
-
Anti-inflammatory and Analgesic: A key reagent in creating pyrazolone-pyridazine conjugates with anti-inflammatory properties.[3][10]
-
Antimicrobial and Antifungal: The pyridazine scaffold derived from this compound shows efficacy against various bacterial and fungal strains.[5]
-
Antibacterial: It is an intermediate in the synthesis of sulfachloropyridazine, an antibacterial agent used in veterinary medicine.[11]
-
-
Agrochemicals: It is utilized in the development of herbicides and insecticides.[1][2]
Biological Significance and Mechanisms of Action
Derivatives of this compound exhibit diverse mechanisms of action depending on the final molecular structure.
-
Enzyme Inhibition: Certain derivatives can inhibit specific kinases crucial for tumor growth and survival.[5] A recent study highlighted the design of chloropyridazine hybrids as potent PARP-1 inhibitors, which induce apoptosis in cancer cells.[18]
-
Receptor Binding: Some compounds have been shown to inhibit cancer cells by binding to α7 nicotinic acetylcholine (B1216132) receptors.[6]
-
Cell Wall Disruption: Its antimicrobial activity can be attributed to the ability of its derivatives to disrupt the bacterial cell wall.[5]
-
Anti-inflammatory Action: It can be used to synthesize molecules that treat inflammatory diseases by inhibiting cyclic nucleotide phosphodiesterase.[6]
This guide consolidates key technical data to support the use of this compound in research and development. Its versatile reactivity and established role as a pharmacophore make it a compound of continuing interest in synthetic and medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS 141-30-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 141-30-0 [chemicalbook.com]
- 5. Investigating this compound's Impact on Health Outcomes: A Comprehensive Analysis-ZCPC [en.zcpc.net]
- 6. This compound | 141-30-0 | FD10668 | Biosynth [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. This compound 97 141-30-0 [sigmaaldrich.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Page loading... [guidechem.com]
- 12. Method for synthetizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN104447569A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 14. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 15. jofamericanscience.org [jofamericanscience.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of 3,6-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding of 3,6-dichloropyridazine, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. This document collates and analyzes data from various spectroscopic and diffraction techniques, including electron diffraction, vibrational spectroscopy (Infrared and Raman), and nuclear magnetic resonance (NMR) spectroscopy, alongside mass spectrometry. Detailed experimental protocols for its synthesis are also presented. The guide aims to serve as a critical resource for researchers and professionals engaged in the development of novel therapeutics and synthetic methodologies involving the pyridazine (B1198779) scaffold.
Introduction
This compound is a halogenated derivative of pyridazine, a six-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The presence of two chlorine atoms significantly influences the electronic properties and reactivity of the pyridazine ring, making it a versatile building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents. A thorough understanding of its molecular structure and bonding is paramount for the rational design of new chemical entities and the optimization of synthetic routes.
Molecular Structure
The molecular structure of this compound has been elucidated through a combination of gas-phase electron diffraction studies and theoretical calculations. While attempts to obtain a definitive solid-state crystal structure through X-ray crystallography have been hampered by structural disorder, the available data provides a clear picture of its geometry.
Electron Diffraction Data
Gas-phase electron diffraction studies have provided precise measurements of the bond lengths and angles of the this compound molecule. The molecule exhibits C2v symmetry. The key structural parameters are summarized in the table below.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | N-N | 1.339 |
| C-N | 1.334 | |
| C3-C4 | 1.373 | |
| C4-C5 | 1.377 | |
| C-Cl | 1.717 | |
| Bond Angles | ∠N-N-C | 118.6 |
| ∠N-C-C | 124.6 | |
| ∠C-C-Cl | 120.0 |
Data sourced from electron diffraction studies.
Spectroscopic Properties and Bonding Analysis
Spectroscopic analysis provides valuable insights into the bonding and electronic structure of this compound.
Vibrational Spectroscopy (IR and Raman)
The vibrational spectrum of this compound has been extensively studied using both Infrared (IR) and Raman spectroscopy, complemented by Density Functional Theory (DFT) calculations. These studies provide a detailed assignment of the fundamental vibrational modes, which are indicative of the bond strengths and molecular symmetry.
Key Vibrational Frequencies and Assignments:
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3100 - 3050 | ν(C-H) | C-H stretching vibrations |
| ~1550 | Ring stretching | C=C and C=N stretching in the pyridazine ring |
| ~1400 | Ring stretching | C=C and C=N stretching in the pyridazine ring |
| ~1020 | Ring breathing | Symmetric stretching of the entire ring |
| ~830 | γ(C-H) | C-H out-of-plane bending |
| ~700 | ν(C-Cl) | C-Cl stretching vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical environment of the hydrogen and carbon atoms in a molecule.
The ¹H NMR spectrum of this compound is characterized by a singlet, indicating the chemical equivalence of the two protons on the pyridazine ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | Singlet | 2H | H4, H5 |
Solvent: CDCl₃
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~153 | C3, C6 |
| ~130 | C4, C5 |
Solvent: DMSO-d₆
Mass Spectrometry
The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two chlorine atoms.[1]
| m/z | Relative Intensity | Assignment |
| 148 | ~100% | [M]⁺ (with ²³⁵Cl) |
| 150 | ~65% | [M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl) |
| 152 | ~10% | [M+4]⁺ (with ²³⁷Cl) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of maleic hydrazide with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
Materials:
-
Maleic hydrazide
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add maleic hydrazide and an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to ice-cold saturated sodium bicarbonate solution with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Conclusion
This technical guide has synthesized a wealth of data to provide a detailed understanding of the molecular structure and bonding of this compound. The combination of electron diffraction and comprehensive spectroscopic analysis affords a robust model of its geometric and electronic properties. The provided synthesis protocol offers a practical guide for its preparation. This foundational knowledge is critical for the continued exploration and application of this compound and its derivatives in the advancement of pharmaceutical and chemical sciences. Future work to overcome the challenges of its crystallization would provide invaluable solid-state structural information.
References
3,6-Dichloropyridazine: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3,6-Dichloropyridazine, a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these fundamental properties is paramount for optimizing reaction conditions, developing stable formulations, and ensuring regulatory compliance. This document summarizes available data, outlines detailed experimental protocols for characterization, and presents logical workflows for analysis.
Solubility Profile
Qualitative and Quantitative Solubility Data
This compound is generally described as insoluble or sparingly soluble in water.[1][2][3] A predicted quantitative value for its solubility in water is exceptionally low.[1][3][4] In contrast, it is soluble in various organic solvents, a property leveraged in its synthetic applications.
| Solvent Classification | Solvent | Solubility | Notes |
| Inorganic | Water | 0.0012 g/L | Predicted value; practically insoluble.[1][3][4] |
| Polar Aprotic | Acetone | Soluble | Often used as a reaction solvent.[1] |
| Acetonitrile | No Data | - | |
| Dimethylformamide (DMF) | Soluble | Used as a solvent for reactions at elevated temperatures.[5] | |
| Dimethyl Sulfoxide (DMSO) | No Data | - | |
| Polar Protic | Ethanol | Soluble | Can be used for recrystallization.[1] |
| Methanol | No Data | - | |
| n-Butanol | Soluble | Used as a solvent for reactions at reflux.[5] | |
| Non-Polar | Chloroform | Soluble | [3][4] |
| Dichloromethane | Soluble | [2] | |
| Toluene | No Data | - | |
| Hexane | No Data | - |
Table 1: Summary of known solubility data for this compound.
Factors Influencing Solubility
The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. The following diagram illustrates the key factors at play.
Stability Profile
This compound is reported to be a stable compound under normal ambient conditions.[1] However, its stability can be compromised under specific stress conditions, which is a critical consideration for its handling, storage, and in the development of analytical methods. It is known to be incompatible with strong oxidizing agents.[6] The reactivity of its chlorine atoms with nucleophiles, especially at elevated temperatures, suggests a potential for thermal and certain chemical degradation pathways.[5][7]
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Degradation Pathways
Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and identify potential degradants. The diagram below outlines a typical workflow for such a study.
Experimental Protocols
Detailed and validated experimental protocols are essential for accurately determining the solubility and stability of this compound. The following sections provide methodologies based on established principles and techniques reported for similar compounds.
Protocol for Solubility Determination (Isothermal Saturation Method)
This protocol describes the determination of equilibrium solubility in various solvents at different temperatures, a method widely used for pyridazine (B1198779) derivatives.[8][9][10][11]
Objective: To determine the mole fraction solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (purity > 98%)
-
Selected solvents (analytical grade)
-
Jacketed glass vessel with magnetic stirrer
-
Constant temperature water bath
-
Calibrated digital thermometer (± 0.05 K)
-
Analytical balance (± 0.0001 g)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Temperature Control: Set the constant temperature water bath to the desired temperature (e.g., 298.15 K) and allow the jacketed glass vessel to equilibrate.
-
Sample Preparation: Add an excess amount of solid this compound to a known mass of the selected solvent in the vessel. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Sample Withdrawal: Stop stirring and allow the solid to settle for at least 4-6 hours. Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) fitted with a syringe filter.
-
Analysis: Accurately weigh the withdrawn sample and dilute it with a suitable mobile phase. Quantify the concentration of this compound using a validated HPLC method.
-
Calculation: Calculate the mole fraction solubility (x) using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:
-
m₁ = mass of this compound
-
M₁ = molar mass of this compound
-
m₂ = mass of the solvent
-
M₂ = molar mass of the solvent
-
-
Repeat: Repeat the procedure for each desired solvent and temperature.
The following diagram illustrates the workflow for this experimental protocol.
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound in accordance with ICH guidelines to assess its intrinsic stability.[12][13][14]
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade) as co-solvent if needed
-
Thermostatic oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
General Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the drug substance to the following conditions. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (start with 0.1 M). Keep at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Withdraw samples at various time points. If no degradation occurs, use stronger acid and/or higher temperature.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (start with 0.1 M). Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution (start with 3%). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a thermostatic oven (e.g., 80 °C) for a defined period. Also, expose a solution to heat as in the hydrolysis studies.
-
Photolytic Degradation: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.
-
-
Sample Analysis: At each time point, withdraw a sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Evaluate for the appearance of new peaks (degradants) and a decrease in the peak area of the parent drug. Perform peak purity analysis to ensure the parent peak is free from co-eluting degradants.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While there is a notable lack of comprehensive quantitative solubility data in the public domain, the qualitative profile is well-defined, indicating poor aqueous solubility and good solubility in common organic solvents. The compound is stable under normal conditions but is susceptible to degradation under oxidative and potentially thermal and hydrolytic stress. The provided experimental protocols offer robust frameworks for researchers to generate specific, quantitative data for their applications, ensuring the effective and safe use of this important chemical intermediate in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 141-30-0 [amp.chemicalbook.com]
- 4. This compound | 141-30-0 [m.chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems | MDPI [mdpi.com]
- 10. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
Spectroscopic Profile of 3,6-Dichloropyridazine: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3,6-Dichloropyridazine, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following data outlines the ¹H and ¹³C NMR spectral properties of this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by a single peak, indicative of the two equivalent protons on the pyridazine (B1198779) ring.
| Chemical Shift (δ) | Multiplicity | Integration | Solvent |
| 7.514 ppm[1] | Singlet (s) | 2H | CDCl₃ |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct signals are expected for the two sets of equivalent carbons.
| Chemical Shift (δ) | Carbon Assignment | Solvent |
| 152.3 ppm | C3, C6 | CDCl₃ |
| 130.5 ppm | C4, C5 | CDCl₃ |
Note: The specific chemical shifts for ¹³C NMR are referenced from spectral database predictions and typical values for similar structures, as a direct peer-reviewed publication with this data was not identified in the search.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Phase |
| 3116 - 3052 cm⁻¹[2] | - | C-H stretching | CCl₄ solution |
| ~1550 cm⁻¹ | - | C=N stretching | - |
| ~1400 cm⁻¹ | - | C=C stretching | - |
| 564 cm⁻¹ | Strong | C-Cl stretching | KBr phase[3] |
Note: The full IR peak list can be complex. The values presented are some of the most characteristic vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Electron Ionization (EI) Mass Spectrometry
| m/z | Relative Intensity | Assignment |
| 148 | High | [M]⁺ (Molecular Ion) |
| 120 | High | [M-N₂]⁺ |
| 85 | Highest | [M-N₂-Cl]⁺ |
| 52 | - | Further fragmentation |
Note: The fragmentation pattern is based on typical EI-MS behavior and data available in spectral databases. The listed fragments represent a plausible fragmentation pathway. A patent also reports an ESI-MS value of m/z 150.2 for the protonated molecule [M+H]⁺.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above for a solid organic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is inserted into the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum is collected using an empty sample compartment or a pure KBr pellet to account for atmospheric and instrumental contributions.
-
Sample Spectrum Acquisition: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample interferogram is Fourier transformed to produce the final IR spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure it is in the vapor phase within the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be used to deduce the structure of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
3,6-Dichloropyridazine: A Comprehensive Technical Guide for Heterocyclic Chemistry
Introduction: 3,6-Dichloropyridazine is a highly versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its chemical structure, a six-membered aromatic ring containing two adjacent nitrogen atoms and chlorine atoms at the 3 and 6 positions, makes it a valuable intermediate for researchers, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides an in-depth overview of its synthesis, reactivity, and applications, complete with experimental protocols and quantitative data.
At room temperature, this compound exists as a white or off-white solid powder.[1] It is characterized by its insolubility in water and low-polarity organic solvents, but it readily dissolves in common strong polar organic solvents.[1] The presence of two nitrogen atoms in the pyridazine (B1198779) ring imparts a degree of basicity, allowing it to react with acids to form salts.[1]
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂N₂ | [2][3] |
| Molecular Weight | 148.98 g/mol | [2][3] |
| Melting Point | 67-69 °C | [4] |
| Appearance | White or off-white solid powder | [1] |
| Solubility | Insoluble in water; Soluble in strong polar organic solvents | [1] |
Synthesis of this compound
The most common synthetic route to this compound involves the chlorination of pyridazine-3,6-diol (the tautomeric form of maleic hydrazide), which is itself synthesized from maleic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303).[2][4]
Experimental Protocols
Protocol 1: Synthesis of Pyridazine-3,6-diol from Maleic Anhydride[4]
-
To a 500 ml three-necked flask, add 72.5 ml of hydrazine hydrate (80%, 1.3 mol).
-
Slowly add 120 ml of 30% hydrochloric acid dropwise with stirring.
-
Add 98 g of maleic anhydride (1 mol) to the mixture.
-
Heat the mixture to reflux at 110 °C for 3 hours.
-
Cool the reaction mixture, which will lead to crystallization.
-
Perform suction filtration to collect the solid.
-
Wash the filter cake 3-4 times with cold ethanol.
-
The collected white solid is 3,6-dihydroxypyridazine (yield: 91%).
Protocol 2: Synthesis of this compound from Pyridazine-3,6-diol[2]
-
In a 2L round-bottom flask under a nitrogen atmosphere, charge pyridazine-3,6-diol (125g, 1115 mmol).
-
Add phosphorus oxychloride (POCl₃, 520 ml, 5576 mmol) at room temperature.
-
Heat the reaction mixture to 80 °C and maintain overnight.
-
Concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass.
-
Dilute the residue with ethyl acetate (B1210297) (1 L).
-
Slowly quench the contents into an ice-cold saturated solution of sodium bicarbonate until the pH reaches ~8.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with water (1 L) and brine (1 L), then dry over anhydrous sodium sulfate.
-
Filter and concentrate under vacuum. Dry the resulting solid under vacuum at 50 °C to isolate this compound (yield: 85%).
Reactivity and Key Transformations
The chlorine atoms at the 3 and 6 positions of the pyridazine ring are highly susceptible to displacement, making the molecule an excellent substrate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and selective introduction of various functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro groups by a wide range of nucleophiles, including amines, alcohols, and thiols.[5] The reaction can often be controlled to achieve either mono- or di-substitution.[5]
Protocol 3: Mono-amination of this compound This is a representative protocol based on general procedures described in the literature.[6]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol (B130326) or DMF.
-
Add the desired amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the 3-amino-6-chloropyridazine (B20888) derivative.
Representative Nucleophilic Substitution Reactions:
| Nucleophile | Reagents/Conditions | Product Type | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | K₂CO₃, Isopropanol | 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde | Good | [7] |
| 2-Aminophenol | N/A | 3-(2-hydroxyanilino)-6-chloropyridazine | N/A | [6] |
| Phenylalanine | N/A | 3-(1-carboxy-2-phenylethylamino)-6-chloropyridazine | N/A | [6] |
| Acid Hydrazides | Reflux | Triazolopyridazine derivatives | N/A | [5] |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. Suzuki-Miyaura and Sonogashira couplings are particularly common.[6][8][9]
a) Suzuki-Miyaura Coupling
This reaction couples the dichloropyridazine with an organoboron compound, typically a boronic acid, to form biaryl structures.[10] It is a powerful tool for introducing aryl and heteroaryl moieties.[6]
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling[8]
-
In a reaction vessel, combine the 3-substituted-6-chloropyridazine (1.0 eq), the appropriate (hetero)aromatic boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like 2M aqueous Na₂CO₃ (2.0 eq).
-
Add a solvent mixture, for example, DME and ethanol.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80 °C and stir for the required time (typically 12-48 hours), monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography to obtain the desired 3,6-disubstituted pyridazine.
b) Sonogashira Coupling
The Sonogashira coupling facilitates the reaction of this compound with terminal alkynes to synthesize alkynylpyridazine derivatives.[11] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11]
Representative Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
| Suzuki | Phenylboronic acid | Pd(OAc)₂, Q-Phos | 3-Chloro-5-phenylpyridazine | [12] |
| Suzuki | (Hetero)aromatic boronic acids | Pd(PPh₃)₄, Na₂CO₃, DME/EtOH | 3-Aryl-6-(thiophen-2-yl)pyridazine | [8] |
| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst, amine base | Alkynylpyridines | [9][13] |
| C-H Functionalization | Primary alcohols | t-BuOOH, TiCl₃ | Alkoxy pyridazines | [14] |
Applications in Drug Discovery and Agrochemicals
The structural motif of pyridazine is present in numerous biologically active compounds. This compound serves as a key starting material for synthesizing molecules with a wide range of therapeutic and agricultural applications.
-
Pharmaceuticals: It is a crucial scaffold for developing new drugs. For instance, it is an intermediate in the synthesis of sulfachloropyridazine, an anti-inflammatory and antibacterial agent.[1] More recently, its derivatives have been investigated as potent anticancer agents, acting as PARP-1 inhibitors and inducing apoptosis.[7] The pyridazine core is also explored for its antimicrobial and antifungal properties.[15]
-
Agrochemicals: The compound is instrumental in producing effective herbicides and fungicides, contributing to crop protection and agricultural productivity.
References
- 1. Page loading... [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radical mediated C-H functionalization of this compound: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating this compound's Impact on Health Outcomes: A Comprehensive Analysis-ZCPC [en.zcpc.net]
An In-depth Technical Guide on the Reactivity of 3,6-Dichloropyridazine's Chlorine Atoms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,6-Dichloropyridazine is a highly versatile heterocyclic compound, serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the two chlorine atoms attached to the pyridazine (B1198779) ring, which are susceptible to nucleophilic aromatic substitution (SNAr).[1] This guide provides a comprehensive analysis of the reactivity of these chlorine atoms, focusing on the principles of regioselectivity, reaction conditions that govern monosubstitution versus disubstitution, and detailed experimental protocols for key transformations. Understanding the differential reactivity of the C3 and C6 positions is paramount for the strategic design and efficient synthesis of complex, high-value molecules.
Core Concepts: Electronic Properties and Reactivity
The pyridazine ring, with its two adjacent nitrogen atoms, is an electron-deficient system. This inherent electronic property activates the chlorine-bearing carbon atoms (C3 and C6) toward attack by nucleophiles. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, making the ring susceptible to SNAr reactions.
The regioselectivity of the first substitution is a nuanced interplay of electronics, sterics, and reaction conditions. While both C3 and C6 positions are activated, their reactivity can be modulated. Factors such as the nature of the nucleophile, solvent polarity, and temperature can influence which chlorine atom is preferentially displaced. For instance, in related heterocyclic systems like 2,4-dichloropyrimidines, substitution typically occurs at the C4 position, a preference that can be explained by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) coefficients, where the larger coefficient indicates a more electrophilic site.[2][3] Similar principles apply to this compound, where subtle electronic differences between C3 and C6, influenced by the proximity to the two nitrogen atoms, dictate the initial site of attack.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
Selective monosubstitution of a single chlorine atom can be achieved by carefully controlling reaction conditions.[4] This allows for the sequential introduction of different functional groups, creating a diverse array of 3,6-disubstituted pyridazine derivatives.
Substitution with Nitrogen Nucleophiles
Reactions with amines are among the most common transformations. Monosubstitution can often be achieved by using a stoichiometric amount of the amine at moderate temperatures.
-
Illustrative Pathway: Monosubstitution with Amines
Caption: General scheme for selective mono-amination of this compound.
Substitution with Sulfur Nucleophiles
Thiols and their corresponding thiolates are potent nucleophiles that readily displace the chlorine atoms on the pyridazine ring.[5] These reactions are often highly regioselective. For example, the reaction of this compound 1-oxide with various sulfur nucleophiles, such as sodium sulfide (B99878) or thiourea, has been shown to occur preferentially at the 6-position.[6]
-
Illustrative Pathway: Monosubstitution with Thiols
Caption: Synthesis of 6-chloropyridazine-3-thiol (B1277308) via nucleophilic substitution.
Quantitative Data on Substitution Reactions
The outcome of the substitution reaction is highly dependent on the nucleophile and the specific conditions employed. The following table summarizes representative transformations.
| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| Ammonia | NH₄OH (28-30%) | Water | 120°C, 30 min (Microwave) | 3-Amino-6-chloropyridazine (B20888) | 87% | [7] |
| Sodium Hydrosulfide | NaSH | Ethanol (B145695) | Reflux, 1 hr | 6-Chloropyridazine-3-thiol | 96% | [8] |
| Acid Hydrazides | p-chlorobenzoylhydrazine | n-Butanol | Reflux, 8 hr | Triazolopyridazine derivative | N/A | [4][9] |
| Anthranilic Acids | 5-bromoanthranilic acid | Ethanol | Reflux, 7 hr | Substituted Quinazolinone derivative | N/A | [4] |
| 2-Aminophenol | 2-Aminophenol | N/A | Fusion (Oil Bath) | Benzoxazinopyridazine derivative | N/A | [9][10] |
Detailed Experimental Protocols
Protocol 1: Selective Mono-amination via Microwave Synthesis[8]
This protocol describes the synthesis of 3-amino-6-chloropyridazine using microwave irradiation.
-
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of 3-amino-6-chloropyridazine.
-
Reagents: this compound (1.5 g) and aqueous ammonium (B1175870) hydroxide (B78521) solution (5 mL, 28-30% NH₃ content).
-
Procedure: a. Add the reactants to a 20 mL thick-walled borosilicate glass vial. b. Seal the vial securely with a lid. c. Place the vial in a CEM Discover S-Class microwave reactor. d. Irradiate the mixture for 30 minutes at 120°C with a power of 300W. e. After the reaction is complete, allow the vial to cool to room temperature. f. A precipitate will have formed. Collect the solid by filtration. g. Wash the collected solid with a mixture of ethyl acetate and hexane (3:7 ratio). h. Dry the product to yield 3-amino-6-chloropyridazine as a light yellowish-white solid.
-
Yield: 87%. The product typically requires no further purification.[7]
Protocol 2: Selective Monosubstitution with a Thiol Nucleophile[9]
This protocol details the synthesis of 6-chloropyridazine-3-thiol.
-
Reagents: this compound (5.0 g), sodium hydrogensulfide (3.78 g), ethanol (88 mL), 2 M sodium hydroxide solution, 6 M hydrochloric acid.
-
Procedure: a. Create a suspension of sodium hydrogensulfide in ethanol in a round-bottom flask. b. Add this compound to the suspension. c. Heat the mixture to reflux for 1 hour. d. After reflux, evaporate the solvent under reduced pressure. e. To the residue, add water (12.5 mL). f. Adjust the pH to approximately 9 with a 2 M sodium hydroxide solution. A precipitate may form, which should be filtered off. g. Adjust the pH of the filtrate to approximately 2 with 6 M hydrochloric acid. h. Collect the resulting precipitate by filtration to obtain the final product.
-
Yield: 96% of 6-chloropyridazine-3-thiol as a yellow solid.[8]
Subsequent Reactions and Disubstitution
The monosubstituted products, such as 3-amino-6-chloropyridazine, are valuable intermediates themselves.[10] The remaining chlorine atom can be displaced in a second nucleophilic substitution or participate in other reactions like palladium-catalyzed cross-couplings (e.g., Suzuki or Sonogashira reactions), allowing for the introduction of aryl or alkynyl groups.[10] Disubstitution can also be achieved directly from this compound by using an excess of the nucleophile and/or more forcing reaction conditions (e.g., higher temperatures).
Conclusion
This compound is a privileged scaffold in synthetic chemistry due to the predictable yet highly tunable reactivity of its two chlorine atoms. By carefully selecting nucleophiles and controlling reaction parameters such as temperature, solvent, and stoichiometry, chemists can achieve remarkable control over regioselective monosubstitution and subsequent functionalization. The protocols and data presented in this guide offer a robust framework for researchers in drug discovery and materials science to effectively harness the synthetic potential of this versatile building block.
References
- 1. Page loading... [wap.guidechem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic displacement reactions of this compound 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. 6-CHLOROPYRIDAZINE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Theoretical Deep Dive: Unraveling the Electronic Structure of 3,6-Dichloropyridazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 3,6-dichloropyridazine, a halogenated diazine of significant interest in medicinal chemistry and materials science. The document outlines established computational protocols based on Density Functional Theory (DFT) and references experimental gas-phase electron diffraction data to offer a multi-faceted analysis of the molecule's properties. By detailing methodologies, presenting key data in a structured format, and visualizing the underlying theoretical workflows, this paper serves as a foundational resource for in-silico investigations. This approach enables researchers to predict and interpret critical electronic characteristics such as molecular geometry, frontier molecular orbital energies, and electron density distributions, which are paramount for applications in rational drug design and the development of novel materials.
Introduction
This compound (C₄H₂Cl₂N₂) is a heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of biologically active molecules, including potential anticancer and antimicrobial agents.[1] The electronic configuration of this molecule—particularly the influence of the two electronegative chlorine atoms on the pyridazine (B1198779) ring—fundamentally dictates its chemical reactivity, intermolecular interaction potential, and overall stability. A thorough understanding of its electronic structure is therefore essential for predicting its behavior and designing novel compounds with desired functionalities.
Computational chemistry, through methods like Density Functional Theory (DFT), provides a powerful and accessible means to elucidate these properties at a molecular level.[2][3] These theoretical studies allow for the detailed analysis of molecular orbitals, charge distribution, and geometric parameters, offering insights that complement and guide experimental work.
Methodologies and Protocols
A combination of experimental and theoretical methods is required for a complete understanding of this compound's electronic structure. This section details the protocols for both the experimental determination of its geometry and the standard computational workflow for a thorough theoretical analysis.
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is an experimental technique used to determine the precise molecular structure of molecules in the gaseous state, free from intermolecular forces present in crystals.[4]
Methodology:
-
Sample Preparation: A sample of this compound is synthesized and purified, typically by sublimation.[5]
-
Data Acquisition: The purified sample is volatilized in a high-vacuum chamber (e.g., at ~10⁻⁷ mbar). An electron beam, accelerated by a potential of several kilovolts, is directed through the gas-phase molecules.[4]
-
Scattering and Detection: The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern is captured on a detector, such as an electron imaging plate.[4]
-
Data Analysis: The one-dimensional scattering intensity data is converted into a radial distribution function. A structural model of the molecule is then refined against the experimental data using a least-squares fitting process to determine precise bond lengths and angles.[4][5]
Computational Protocol: Density Functional Theory (DFT)
DFT has become a standard and robust method for studying the electronic properties of organic molecules due to its excellent balance of computational cost and accuracy.[2] The protocol described here is based on methodologies widely applied to pyridazine derivatives and related heterocyclic systems.[6][7]
Methodology:
-
Geometry Optimization: The first step is to determine the ground-state equilibrium geometry of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface.
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311++G(d,p) (A triple-zeta basis set with diffuse and polarization functions is recommended for accurate handling of lone pairs and pi-systems).
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[2][8]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of atomic charges.[6]
-
Dipole Moment: The total dipole moment is calculated to understand the molecule's overall polarity.
-
-
Excited State Analysis (Optional):
-
Method: Time-Dependent DFT (TD-DFT)
-
Purpose: To simulate the UV-Visible absorption spectrum by calculating vertical excitation energies and oscillator strengths, providing insight into the molecule's photophysical properties.[8]
-
Data Presentation and Analysis
The following tables summarize key quantitative data for this compound, combining definitive experimental results with the expected outcomes from the well-established computational protocols described above.
Molecular Geometry
The gas-phase molecular structure of this compound has been precisely determined by electron diffraction.[5] These experimental values serve as a crucial benchmark for validating the accuracy of computational methods.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1=N2 | 1.339 (8) | ∠C6-N1=N2 | 118.6 (2) |
| N2–C3 | 1.334 (9) | ∠N1=N2–C3 | 118.6 (2) |
| C3–C4 | 1.373 (8) | ∠N2–C3=C4 | 124.6 (3) |
| C4=C5 | 1.377 (9) | ∠C3=C4–C5 | 116.8 (4) |
| C3–Cl7 | 1.717 (3) | ∠N2–C3–Cl7 | 115.4 (3) |
| ∠C4=C3–Cl7 | 120.0 (5) | ||
| Table 1: Experimental geometric parameters for this compound determined by gas-phase electron diffraction. Standard deviations are given in parentheses.[5] |
Theoretical Electronic Properties
The following tables outline the key electronic structure descriptors that are obtained from the DFT protocol detailed in Section 2.2. These values are critical for assessing the molecule's reactivity and stability.
| Property | Expected Value | Significance |
| Total Dipole Moment (µ) | ~ 0.0 D | Indicates a non-polar molecule due to C₂ᵥ symmetry. |
| Point Group | C₂ᵥ | Defines the symmetry elements of the molecule. |
| Table 2: Calculated Ground State Properties of this compound. |
The energies of the frontier molecular orbitals (FMOs) are fundamental predictors of chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy correlates with the ability to accept electrons (electrophilicity).
| Orbital | Energy (eV) | Description |
| HOMO | Negative Value | Typically a π-orbital with contributions from the nitrogen lone pairs. |
| LUMO | Negative Value | Typically a π*-antibonding orbital across the pyridazine ring. |
| Energy Gap (ΔE) | ~ 4-5 eV | A relatively large gap suggests high kinetic stability.[7] |
| Table 3: Representative Frontier Molecular Orbital Energies for this compound. |
Mandatory Visualizations
Visual representations are essential for interpreting complex theoretical data and workflows.
Caption: A flowchart of the typical DFT-based computational workflow.
Caption: Logical relationships between key electronic properties and reactivity.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjweb.com [irjweb.com]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular structure, vibrational spectra, natural bond orbital and thermodynamic analysis of 3,6-dichloro-4-methylpyridazine and this compound-4-carboxylic acid by dft approach - PubMed [pubmed.ncbi.nlm.nih.gov]
3,6-Dichloropyridazine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the information provided in a Safety Data Sheet (SDS). Always consult the specific SDS for 3,6-Dichloropyridazine provided by the manufacturer before handling this chemical.
Executive Summary
This compound is a versatile heterocyclic organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity, primarily due to the two chlorine substituents on the pyridazine (B1198779) ring, makes it a valuable building block for more complex molecules.[2] However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, including its physical and chemical properties, toxicological data, detailed handling procedures, and emergency response protocols, tailored for a laboratory and drug development environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[3] It is toxic if swallowed, harmful if inhaled, and causes significant skin and eye irritation.[3][4][5] It may also cause respiratory irritation.[3][5]
GHS Hazard Statements:
-
H331: Toxic if inhaled[7]
-
H373: May cause damage to organs through prolonged or repeated exposure[7]
Pictograms:
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂Cl₂N₂ | [3][8] |
| Molecular Weight | 148.98 g/mol | [8][9] |
| Appearance | Off-white to brownish crystalline powder | [2][8] |
| Melting Point | 65 - 69 °C | [3] |
| Boiling Point | ~250-252°C | [2] |
| Solubility | Sparingly soluble in water (0.0012 g/L). Soluble in organic solvents like ethanol (B145695) and acetone. | [2][6] |
| Density | ~1.47 g/cm³ | [2] |
| Vapor Pressure | No data available | [3] |
Table 2: Toxicological Data
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | >50 mg/kg | [8] |
| LD50 (ATE) | - | Oral | 500 mg/kg | [4] |
| LC50 | Rat | Inhalation | >1070 mg/m³/4H | [8][9] |
Table 3: Fire Safety Data
| Property | Value | Reference(s) |
| Flash Point | Not available/applicable | [3][8] |
| Autoignition Temperature | Not applicable | [3] |
| Flammability | This material in sufficient quantity and reduced particle size is capable of creating a dust explosion. Vapors may form explosive mixtures with air. | [8][10] |
| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide (CO₂). | [3][5][11] |
| Unsuitable Extinguishing Media | Use of water spray may be inefficient. | [10] |
| Hazardous Combustion Products | Hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, carbon dioxide. | [5][8][10] |
Experimental Protocols: Safe Handling and Use
Adherence to strict protocols is mandatory when handling this compound.
Protocol for General Handling and Dispensing
-
Preparation:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after use in accordance with laboratory practices.[5][11]
-
Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[8][10]
-
Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate particulate filters (e.g., N95).[8] A full respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[10]
-
-
Dispensing:
-
Post-Handling:
Protocol for Storage
-
Container: Store in a tightly sealed, original, or compatible container.[8][10]
-
Location: Store in a cool, dry, dark, and well-ventilated area.[2][10] The recommended storage temperature is below +30°C.[6]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, bases, and amines.[3][10] Keep away from heat, sparks, or open flames.[10]
-
Access: Secure the storage area and limit access to trained and authorized personnel. The storage area should be clearly labeled.[10]
Protocol for Waste Disposal
-
Classification: this compound is considered hazardous waste. Waste generators must comply with local, regional, and national hazardous waste regulations for complete and accurate classification.[3][8]
-
Collection:
-
Collect waste material in designated, properly labeled, and sealed hazardous waste containers.
-
Relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues, use container C.[6]
-
-
Disposal Method:
-
Do not dispose of with household garbage or allow it to reach the sewage system.[4]
-
Engage a licensed professional waste disposal service. Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Dispose of contaminated packaging as unused product.[5]
-
Emergency Procedures
Protocol for Accidental Release (Spill)
-
Evacuation & Isolation: Evacuate non-essential personnel from the immediate area. Isolate the spill and eliminate all ignition sources.[10]
-
Ventilation: Ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE as outlined in section 4.1, including respiratory protection. For large spills, fully encapsulating, vapor-protective clothing may be necessary.[10]
-
Containment & Cleanup:
-
For solid spills, carefully sweep or vacuum up the material. Use non-sparking tools.[10]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[8][10]
-
A vapor-suppressing foam may be used to reduce vapors if applicable.[10]
-
Clean the spill area thoroughly once the material is removed.
-
Reporting: Report the incident to the appropriate environmental health and safety personnel.
Protocol for First Aid
-
General Advice: Move the victim to fresh air. Call a poison control center or doctor for treatment advice. Provide the Safety Data Sheet to medical personnel.[3][5] Immediate medical attention is required in cases of significant exposure.[3]
-
Inhalation:
-
Remove the victim to fresh air immediately.[10]
-
If breathing is difficult, give oxygen.[8]
-
If the victim is not breathing, give artificial respiration. Do not use the mouth-to-mouth method; use a pocket mask with a one-way valve or other proper respiratory medical device.[3][10]
-
Seek immediate medical attention.[3]
-
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Mandatory Visualizations
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Spill Response Workflow for this compound.
Caption: First Aid Decision Tree for Exposure Incidents.
References
- 1. This compound | 141-30-0 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. This compound | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(141-30-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. capotchem.cn [capotchem.cn]
Methodological & Application
Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3,6-dichloropyridazine from maleic hydrazide. This compound is a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its applications in medicinal chemistry include the development of compounds with potential anti-inflammatory, anti-cancer, antimicrobial, and antifungal properties.[1][2] Notably, it is a key precursor for the synthesis of the sulfa drug sulfamethoxypyridazine.[3]
I. Overview of the Synthesis
The synthesis of this compound from maleic hydrazide (also known as 1,2-dihydropyridazine-3,6-dione or 3,6-dihydroxypyridazine) involves a chlorination reaction.[4][5] This is typically achieved by treating maleic hydrazide with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4][6] The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
II. Quantitative Data Summary
The following tables summarize quantitative data from various reported protocols for the synthesis of this compound.
Table 1: Reaction Conditions and Yields
| Chlorinating Agent | Molar Ratio (Maleic Hydrazide:Agent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Phosphorus Pentachloride | 1:5.6 | None | 125 | 4 | 82 | - | [4] |
| Phosphorus Oxychloride | 1:1.5 | Chloroform | 50 | 4 | 72.35 | 99.03 (GC) | [6] |
| Phosphorus Oxychloride | 1:1.5 | Methanol/Water | 80 | 1 | 88.65 | 98.13 (GC) | [6] |
| Phosphorus Oxychloride | 1:5 | None | 80 | Overnight | 85 | - | [7] |
| Phosphorus Oxychloride | 1:5.6 | None | Reflux | - | 73.4-79 | 91.72-99.2 | [3] |
Table 2: Purification and Impurity Profile
| Purification Method | Impurity Level (Before) | Impurity Level (After) | Key Impurities | Reference |
| Recrystallization (n-hexane) | - | - | Unspecified | [4] |
| Silica (B1680970) Gel Column Chromatography | - | High Purity | Unspecified | [6] |
| Drowning in water, treatment with sodium metabisulfite, and precipitation | >9% | 0.8-1.2% | Unspecified reaction byproducts | [3] |
III. Detailed Experimental Protocols
Two common protocols using different chlorinating agents are detailed below.
Protocol 1: Synthesis using Phosphorus Pentachloride
This protocol is adapted from a patented method and provides a good yield of the final product.[4]
Materials:
-
Maleic hydrazide (3,6-dihydroxypyridazine)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous sodium sulfate (B86663)
-
n-Hexane
-
28% Ammonia (B1221849) water
-
Ice
Equipment:
-
Three-necked flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Apparatus for reduced pressure evaporation
-
Filtration apparatus
-
Beakers and standard laboratory glassware
Procedure:
-
In a three-necked flask, combine 22g (0.2 mol) of maleic hydrazide and 232.8g (1.12 mol) of phosphorus pentachloride.[4]
-
Heat the mixture to 125°C and maintain this temperature for 4 hours with stirring.[4]
-
After the reaction is complete, cool the mixture to room temperature. A coffee-colored viscous liquid will be obtained.[4]
-
Carefully pour the reaction mixture into ice water to quench the reaction.
-
Adjust the pH of the aqueous mixture to approximately 8 by dropwise addition of 28% ammonia water. This will cause a brown solid to precipitate.[4]
-
Filter the brown solid by suction.
-
Extract the filtrate with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate and then distill off the dichloromethane to obtain a solid product.[4]
-
Combine this solid with the previously filtered brown solid.
-
Recrystallize the combined solids from n-hexane to yield white crystals of this compound. The reported yield is 24.4g (82%).[4]
Protocol 2: Synthesis using Phosphorus Oxychloride
This protocol utilizes phosphorus oxychloride and offers high purity of the final product.[6]
Materials:
-
Maleic hydrazide (3,6-dihydroxy pyridazine)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Silica gel for column chromatography
Equipment:
-
Single-necked round-bottom flask
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Chromatography column and accessories
-
Standard laboratory glassware
Procedure:
-
In a 100 mL single-necked round-bottom flask, add 4.48g (40 mmol) of maleic hydrazide, 9.20g (60 mmol) of phosphorus oxychloride, and 20 mL of chloroform.[6]
-
Stir the mixture at 50°C for 4 hours. The reaction progress can be monitored by TLC and GC.[6]
-
Once the reaction is complete, remove the solvent using a rotary evaporator to obtain the crude product.[6]
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.[6]
-
After drying, the calculated yield is approximately 72.35% with a purity of 99.03% (GC).[6]
IV. Experimental Workflow and Logic
The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Investigating this compound's Impact on Health Outcomes: A Comprehensive Analysis-ZCPC [en.zcpc.net]
- 3. US3004027A - Process for purification of this compound - Google Patents [patents.google.com]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 5. US20080167461A1 - Process for Preparing this compound-1-Oxide - Google Patents [patents.google.com]
- 6. CN104447569A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Chlorination of 3,6-Dihydroxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3,6-dichloropyridazine via the chlorination of 3,6-dihydroxypyridazine, also known as maleic hydrazide. The protocols described herein are essential for the synthesis of a key intermediate used in the development of pharmaceuticals and agrochemicals.[1][2] Two primary methods are detailed: a classical approach utilizing phosphorus oxychloride and a more modern, environmentally conscious method employing N-chlorosuccinimide.
Introduction
This compound is a critical building block in organic synthesis. Its derivatives are investigated for a wide range of biological activities, making the reliable and efficient synthesis of this precursor paramount. The chlorination of 3,6-dihydroxypyridazine is a standard method for its preparation. This document outlines two effective protocols, providing quantitative data and step-by-step instructions to ensure reproducibility in a laboratory setting.
Data Presentation: Comparison of Chlorination Protocols
The following table summarizes the quantitative data from various established protocols for the chlorination of 3,6-dihydroxypyridazine.
| Chlorinating Agent | Co-reagents/Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Phosphorus Oxychloride | Chloroform | 50 | 4 | 72.35 | 99.03 | [3] |
| Phosphorus Oxychloride | Chloroform | 65 | 3.5 | 86 | Not Specified | [3][4] |
| Phosphorus Oxychloride | Benzene/Toluene | 65 | 3.5 | 86.7 | Not Specified | [3] |
| Phosphorus Oxychloride | Neat | 80 | Overnight | 85 | Not Specified | [5] |
| N-Chlorosuccinimide | Ethanol (B145695), Hydrochloric Acid | 40-60 | 2 | 92.6 | 99.5 | [6] |
| Phosphorus Pentachloride | Neat | 125 | 4 | Not Specified | Not Specified | [6] |
Experimental Workflow
The general workflow for the chlorination of 3,6-dihydroxypyridazine is depicted below. The process involves the reaction of the starting material with a chlorinating agent, followed by workup and purification to isolate the desired product.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride
This protocol is a robust and widely used method for the synthesis of this compound.
Materials:
-
3,6-Dihydroxypyridazine
-
Phosphorus Oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
Silica (B1680970) Gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Rotary evaporator
-
Reaction Setup: In a 100 mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol), phosphorus oxychloride (9.20 g, 60 mmol), and 20 mL of chloroform.
-
Reaction: Stir the mixture and heat it to 50°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound.
-
Drying: Dry the purified product to obtain the final solid.
Expected Outcome: The expected yield is approximately 72.35% with a purity of 99.03% (GC).
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
This protocol offers a more environmentally friendly alternative with milder reaction conditions.[6]
Materials:
-
3,6-Dihydroxypyridazine
-
N-Chlorosuccinimide (NCS)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Absolute Ethanol (for washing)
-
Standard laboratory glassware (reaction flask, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
-
Vacuum oven
Procedure: [6]
-
Reaction Setup: In a 5 L reaction bottle, add 180 g of ethanol and start stirring. Then, add 90 g of 3,6-dihydroxypyridazine and 9 g of hydrochloric acid.
-
Heating: Heat the mixture to 40°C.
-
Addition of NCS: Add 222.1 g of NCS in five portions. Maintain the temperature between 40-45°C during the addition. Ensure the reaction temperature does not exceed 60°C.
-
Reaction: After the addition of NCS is complete, maintain the temperature between 45-55°C and allow the reaction to proceed for 2 hours.
-
Crystallization: Cool the reaction mixture to 5-10°C and allow it to crystallize for 2 hours.
-
Filtration and Washing: Filter the mixture and wash the filter cake with a small amount of absolute ethanol.
-
Drying: Dry the filter cake in a vacuum oven at 40-50°C under a vacuum of -0.09 MPa for 4 hours.
Expected Outcome: This method is expected to yield approximately 110.4 g (92.6%) of a white solid with a purity of 99.5%.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression from starting materials to the final product for the two primary chlorination methods.
Caption: Logical relationship of starting material to product via two chlorination methods.
Conclusion
The chlorination of 3,6-dihydroxypyridazine is a fundamental transformation in synthetic chemistry. The choice between the phosphorus oxychloride and N-chlorosuccinimide methods will depend on the specific requirements of the researcher, including considerations of yield, purity, and environmental impact. The protocols provided herein offer detailed guidance for the successful synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104447569A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 4. Method for synthetizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions on 3,6-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dichloropyridazine is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry.[1][2] Its two reactive chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), enabling the synthesis of a diverse array of functionalized pyridazine (B1198779) derivatives. These derivatives are extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on this compound with common nitrogen and sulfur nucleophiles, as well as protocols for subsequent palladium-catalyzed cross-coupling reactions.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution reactions on this compound typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the C-Cl bonds towards nucleophilic attack. The reaction involves the addition of a nucleophile to one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. Selective monosubstitution can often be achieved by controlling the stoichiometry of the nucleophile and the reaction conditions.[2][5]
Reactions with Nitrogen Nucleophiles
The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, hydrazines, and aromatic amines, is a cornerstone for generating libraries of bioactive molecules.[2][6] These reactions are typically performed under thermal conditions, often in a polar solvent like ethanol (B145695), n-butanol, or DMF.[6]
Table 1: Examples of Reactions with Nitrogen Nucleophiles
| Nucleophile | Solvent | Conditions | Product | Yield | Reference |
| 2-Aminophenol | DMF | Reflux, 7h | 6-Chloro-N-(2-hydroxyphenyl)pyridazin-3-amine | Not specified | [6] |
| Benzoylhydrazine | n-Butanol | Reflux, 8h | 3-Phenyl-6-chloro-[1][3][7]triazolo[4,3-b]pyridazine | Not specified | [6] |
| Ammonium Hydroxide (B78521) | Aq. NH₄OH | Stir, RT | 6-Chloropyridazin-3-amine | Not specified | [2] |
| 5-Bromoanthranilic acid | Ethanol | Reflux, 7h | 2-((6-Chloropyridazin-3-yl)amino)-5-bromobenzoic acid | Not specified | [2] |
Protocol 1: General Procedure for Monosubstitution with an Amine
This protocol describes a general method for the selective monosubstitution of this compound with an amine nucleophile, adapted from literature procedures.[2][6]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., n-butanol, DMF, or ethanol)
-
Base (optional, e.g., triethylamine, DIPEA, if the nucleophile is an amine salt)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Add the amine nucleophile (1.0-1.2 eq) to the solution. If an amine salt is used, add an appropriate base (1.1-1.5 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, concentrate the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to obtain the pure monosubstituted product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, particularly thiols, react readily with this compound to yield thioether derivatives.[2] The resulting 6-chloropyridazine-3-thiol (B1277308) is a versatile intermediate for further functionalization. Thiolates, generated in situ with a base, are excellent nucleophiles for this transformation.[8]
Table 2: Example of Reaction with a Sulfur Nucleophile
| Nucleophile | Solvent | Conditions | Product | Yield | Reference |
| Sodium Hydrosulfide (B80085) (NaSH) | Ethanol | Reflux, 1h | 6-Chloropyridazine-3-thiol | 96% | [9] |
Protocol 2: Synthesis of 6-Chloropyridazine-3-thiol
This protocol provides a high-yield synthesis of 6-chloropyridazine-3-thiol from this compound.[9]
Materials:
-
This compound (5.0 g, 33.5 mmol)
-
Sodium hydrosulfide (NaSH) (3.78 g, 67.5 mmol, approx. 2 eq)
-
Ethanol
-
Water
-
2 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl)
-
Standard laboratory glassware and filtration equipment
Procedure:
-
Prepare a suspension of sodium hydrosulfide (3.78 g) in ethanol (88 mL) in a round-bottom flask.
-
Add this compound (5.0 g) to the suspension.
-
Heat the mixture to reflux for 1 hour with stirring.
-
After reflux, cool the mixture and evaporate the solvent under reduced pressure.
-
To the residue, add water (12.5 mL).
-
Adjust the pH of the aqueous solution to approximately 9 with 2 M NaOH solution. A precipitate may form.
-
Filter off any precipitate.
-
Transfer the filtrate to a clean flask and adjust the pH to approximately 2 with 6 M HCl. A yellow precipitate will form.
-
Collect the yellow precipitate by filtration, wash with a small amount of cold water, and dry to give the title compound.
-
Expected yield: ~4.74 g (96%). Characterize the product by ¹H NMR and compare with literature data.[9]
Palladium-Catalyzed Cross-Coupling Reactions
The remaining chlorine atom on monosubstituted pyridazine derivatives serves as a handle for further diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions.[10][11][12] These methods are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from the this compound scaffold.[11]
Table 3: Representative Palladium-Catalyzed Suzuki Coupling
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type | Reference |
| 3-Amino-6-chloropyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 3-Amino-6-arylpyridazine | [10] |
Protocol 3: General Procedure for Suzuki Cross-Coupling
This protocol outlines a general procedure for the Suzuki cross-coupling of a 6-chloropyridazine derivative with an arylboronic acid.
Materials:
-
6-Chloropyridazine derivative (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)
-
Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask, add the 6-chloropyridazine derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,6-disubstituted pyridazine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and MS.
References
- 1. Page loading... [wap.guidechem.com]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Investigating this compound's Impact on Health Outcomes: A Comprehensive Analysis-ZCPC [en.zcpc.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. 6-CHLOROPYRIDAZINE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. nobelprize.org [nobelprize.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 3,6-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 3,6-dichloropyridazine. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of 3,6-disubstituted pyridazines, a scaffold of significant interest in drug discovery due to its prevalence in biologically active molecules, including potent anticancer agents and kinase inhibitors.[1][2][3][4][5]
Introduction
The Suzuki-Miyaura coupling is a robust and widely employed palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[6] Its popularity in pharmaceutical research stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[7]
For the synthesis of substituted pyridazines, this compound serves as a key starting material. The two chlorine atoms offer sites for sequential or selective functionalization. The mono-arylation of this compound via Suzuki coupling provides a strategic entry point to a diverse library of 3-aryl-6-chloropyridazines, which can be further modified at the remaining chlorine position. These resulting 3,6-disubstituted pyridazines are crucial intermediates in the development of novel therapeutics.[1][4]
Data Presentation: Reaction Conditions and Yields
The efficiency of the Suzuki coupling with this compound and its derivatives is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the mono-arylation of pyridazine (B1198779) scaffolds, providing a comparative overview of expected yields.
| Entry | Pyridazine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene | 110 | 20 | 65 | [8] |
| 2 | 3-Amino-6-chloropyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene/EtOH | 110 | 20 | 60 | [8] |
| 3 | 3-Amino-6-chloropyridazine | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene | 110 | 20 | 55 | [8] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [9] |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 55 | [9] |
| 6 | 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH | 80 | 48 | 28 | [7] |
| 7 | 6-Bromotriazapentalene derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/H₂O | 70 | 16 | 85 | [10] |
| 8 | 6-Bromotriazapentalene derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/H₂O | 70 | 16 | 75 | [10] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the mono-arylation of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is a composite based on established procedures for similar heterocyclic systems.[7][9] Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture like DME/water)
-
Schlenk flask or pressure vessel
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Reagents for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL). If an aqueous base is used, it can be added at this stage. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-6-chloropyridazine.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction with this compound.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Pharmaceutical Intermediates from 3,6-Dichloropyridazine
Introduction
3,6-Dichloropyridazine is a highly versatile heterocyclic compound widely employed as a foundational building block in the synthesis of a diverse array of pharmaceutical and agrochemical agents.[1] Its structure, featuring an aromatic pyridazine (B1198779) ring activated by two chlorine atoms, makes it susceptible to various chemical transformations. The chlorine atoms serve as excellent leaving groups, particularly for nucleophilic aromatic substitution (SNAr) reactions, allowing for the stepwise and selective introduction of different functional groups.[2][3] This reactivity enables the construction of complex molecular architectures found in numerous biologically active compounds, including those with anti-inflammatory, antibacterial, anti-cancer, and analgesic properties.[1][4][5]
This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates starting from this compound.
Key Synthetic Transformations
The primary utility of this compound in medicinal chemistry stems from its reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions.
1. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles, leading to the substitution of one or both chlorine atoms. The reaction typically proceeds sequentially, with the first substitution occurring under milder conditions than the second. This differential reactivity allows for the synthesis of unsymmetrically substituted pyridazines.
-
N-Nucleophiles: Amines, hydrazines, and acid hydrazides readily react with this compound. The resulting aminopyridazine and hydrazinylpyridazine derivatives are crucial intermediates for drugs like Sulfachloropyridazine and for the synthesis of fused heterocyclic systems such as triazolopyridazines and imidazo[1,2-b]pyridazines.[2][4][6]
-
O-Nucleophiles: Alkoxides and phenoxides can displace the chlorine atoms to form ether linkages, although this is less common than reactions with nitrogen nucleophiles.
-
S-Nucleophiles: Thiolates react to form thioethers, which can be further oxidized to sulfoxides or sulfones, introducing additional functional diversity.
2. Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C bonds, palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings are effective.[6] These reactions typically follow a monosubstitution with a nucleophile, and the remaining chlorine atom is then subjected to the coupling reaction. This strategy allows for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridazine ring.
3. Direct C-H Functionalization
While substitution of the chlorine atoms is most common, functionalization of the pyridazine ring itself is also possible. For example, an isopropyl group can be introduced at the 4-position via a radical reaction using isobutyric acid.[7]
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic transformations starting from this compound.
Table 1: Synthesis of this compound
| Starting Material | Chlorinating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3,6-Dihydroxypyridazine | POCl₃ | Chloroform (B151607) | 65 | 3.5 | 86 | [8] |
| 3,6-Dihydroxypyridazine | POCl₃ | Chloroform | 50 | 4 | 87.1 | [8] |
| 3,6-Dihydroxypyridazine | PCl₅ | Neat | 125 | 4 | - |[8][9] |
Table 2: Synthesis of 3,6-Dichloro-4-isopropylpyridazine
| Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound, Isobutyric acid, AgNO₃, (NH₄)₂S₂O₈, TFA | Water | 70 | 20 min | 96 | [7] |
| this compound, Isobutyric acid, AgNO₃, (NH₄)₂S₂O₈, TFA | Water | 70 | 30 min | 88 |[7] |
Table 3: Nucleophilic Substitution Reactions
| Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Hydrazine Hydrate | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine* | Ethanol | Reflux | 3 | - | [10] |
| p-Chlorobenzaldehyde | Pyridazinotriazine derivative | Ethanol/HCl | Reflux | 2 | 50 | [10] |
| Acid Hydrazides | Triazolopyridazine derivatives | - | - | - | - | [2] |
| 2-Aminophenol | 2-(6-chloropyridazin-3-ylamino)phenol | - | - | - | - | [6] |
| Phenylalanine | N-(6-chloropyridazin-3-yl)phenylalanine | - | - | - | - | [6] |
Note: This reaction involves a substituted pyridazine starting material, but illustrates the reactivity of the chloro-substituent.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,6-Dihydroxypyridazine [8]
This protocol describes the chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride.
Materials:
-
3,6-Dihydroxypyridazine (11.20 g, 100 mmol)
-
Phosphorus oxychloride (POCl₃) (46.00 g, 300 mmol)
-
Chloroform (150 mL)
-
500 mL round-bottom flask
-
Magnetic stirrer, heating mantle, reflux condenser
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 500 mL round-bottom flask, add 3,6-dihydroxypyridazine (11.20 g), phosphorus oxychloride (46.00 g), and chloroform (150 mL).
-
Stir the mixture at 65°C under reflux for 3.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess POCl₃ under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
-
Dry the final product. Yield: 86% .
Protocol 2: Synthesis of 3,6-Dichloro-4-isopropylpyridazine [7]
This protocol details the introduction of an isopropyl group onto the this compound ring.
Materials:
-
This compound (45 g, 0.304 mol)
-
Isobutyric acid (33.45 g, 0.380 mol)
-
Silver nitrate (B79036) (AgNO₃) (5.138 g, 0.0304 mol)
-
Trifluoroacetic acid (TFA) (6.932 g, 0.0608 mol)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution
-
n-Hexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vessel with stirrer and heating capabilities
Procedure:
-
Dissolve this compound (45 g), isobutyric acid (33.45 g), silver nitrate (5.138 g), and trifluoroacetic acid (6.932 g) in water (270 mL) in a suitable reaction vessel.
-
Stir the mixture and heat to 70°C.
-
Prepare a solution of ammonium persulfate in water (180 mL) and add it dropwise to the reaction mixture.
-
After the addition is complete, continue stirring the reaction for 20 minutes at 70°C.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adjusting the pH to 9-10 with a sodium bicarbonate solution.
-
Perform a liquid-liquid extraction with n-hexane.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography (ethyl acetate/petroleum ether = 1/3) to obtain 3,6-dichloro-4-isopropylpyridazine. Yield: 96% .
Protocol 3: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general method for the monosubstitution of this compound with an amine nucleophile.
Materials:
-
This compound (1 eq.)
-
Amine nucleophile (e.g., 2-aminophenol, phenylalanine) (1-1.2 eq.)[6]
-
Solvent (e.g., Ethanol, Pyridine, or DMF)
-
Base (optional, e.g., Triethylamine, K₂CO₃)
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
In a reaction flask, dissolve this compound in a suitable solvent.
-
Add the amine nucleophile to the solution. If the amine salt is used or if HCl is generated, add a non-nucleophilic base.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 7 hours).[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into water to precipitate the product.
-
Wash the solid product with water and a cold, non-polar solvent (e.g., diethyl ether).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure monosubstituted product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. youtube.com [youtube.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. CN104447569A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 9. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 3,6-Dichloropyridazine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloropyridazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its reactive chlorine atoms at the 3 and 6 positions of the pyridazine (B1198779) ring are susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This reactivity makes it a valuable precursor for the development of potent herbicides and fungicides, contributing to advancements in crop protection.[1] These application notes provide detailed protocols for the synthesis of select agrochemicals derived from this compound and its derivatives, offering valuable insights for researchers in the field of agrochemical development.
I. Synthesis of the Acaricide Pyridaben (B1679940)
Pyridaben is a broad-spectrum acaricide and insecticide effective against mites, thrips, aphids, and leafhoppers.[2] It functions as a mitochondrial complex I electron transport inhibitor, leading to rapid knockdown and long residual activity.[2] A green, one-pot synthesis methodology has been developed for its commercial production.[2]
Synthetic Workflow for Pyridaben
The synthesis of Pyridaben from a this compound derivative involves a multi-step process, which can be streamlined into a one-pot reaction. The overall transformation is depicted below.
Caption: Synthetic pathway for Pyridaben from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dichloro-2-(tert-butyl)pyridazin-3(2H)-one
A detailed experimental protocol for the synthesis of the key intermediate, 4,5-dichloro-2-(tert-butyl)pyridazin-3(2H)-one, from a derivative of this compound is outlined below. While the direct tert-butylation of this compound is a complex process, the following protocol describes a related synthesis of a substituted pyridazinone.
| Parameter | Value |
| Reactants | |
| This compound | 14.9 g (0.1 mol) |
| Pivalic Acid | 20.4 g (0.2 mol) |
| Silver Nitrate (B79036) | 3.4 g (0.02 mol) |
| Trifluoroacetic Acid (TFA) | 7.4 mL (0.1 mol) |
| Ammonium (B1175870) Persulfate | 91.3 g |
| Solvent | |
| Purified Water | 300 mL (initial), 200 mL (for persulfate) |
| Reaction Conditions | |
| Temperature | 70 °C |
| Reaction Time | 30 min |
| Work-up | |
| pH Adjustment | 9-10 with concentrated ammonia (B1221849) solution |
| Extraction Solvent | Ethyl acetate (B1210297) (200 mL x 3) |
| Yield | |
| Product | 4-(tert-butyl)-3,6-dichloropyridazine |
| Yield | 56.5% |
Procedure:
-
To a 1 L round-bottom flask, add this compound (14.9 g, 0.1 mol), pivalic acid (20.4 g, 0.2 mol), purified water (300 mL), and trifluoroacetic acid (7.4 mL, 0.1 mol).
-
Heat the mixture to 70 °C and then add silver nitrate (3.4 g, 0.02 mol).
-
Prepare a solution of ammonium persulfate (91.3 g) in water (200 mL) and add it dropwise to the reaction mixture.
-
Maintain the reaction at 70 °C for 30 minutes. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH to 9-10 by adding a concentrated solution of ammonia.
-
Extract the mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: One-Pot Synthesis of Pyridaben
This protocol outlines a green, one-pot synthesis of Pyridaben from the dichloropyridazinone intermediate.
| Parameter | Value |
| Reactants | |
| 4,5-Dichloro-2-(tert-butyl)pyridazin-3(2H)-one | 1 mole equivalent |
| p-tert-butylbenzyl chloride | 1 mole equivalent |
| Thiourea | 1 mole equivalent |
| Base | Alkaline conditions (e.g., Sodium Carbonate) |
| Solvent | Organic solvent (e.g., Acetone) |
| Reaction Conditions | |
| Temperature | 10-80 °C |
| Reaction Time | 0.5 - 5 hours |
| Yield | |
| Product | Pyridaben |
| Yield | 60-90% |
Procedure:
-
In a suitable reaction vessel, dissolve 4,5-dichloro-2-(tert-butyl)pyridazin-3(2H)-one and an equimolar amount of thiourea in an organic solvent such as acetone (B3395972) under alkaline conditions provided by a base like sodium carbonate.
-
To this mixture, add an equimolar amount of p-tert-butylbenzyl chloride.
-
Stir the reaction mixture at a temperature between 10-80 °C for 0.5 to 5 hours.
-
Upon completion of the reaction, the product, Pyridaben, can be isolated by filtration and purified by recrystallization. This method avoids the use of toxic sulfur reagents like sodium hydrosulfide.[3]
II. Synthesis of a Fungicide Intermediate: 3,6-Dichloro-4-isopropylpyridazine
3,6-Dichloro-4-isopropylpyridazine is a valuable intermediate in the synthesis of novel fungicides. The introduction of the isopropyl group at the 4-position of the this compound scaffold can lead to compounds with significant antifungal activity. Several synthetic routes for this intermediate have been reported.
Synthetic Workflow for 3,6-Dichloro-4-isopropylpyridazine
The synthesis involves the direct isopropylation of this compound using isobutyric acid in the presence of a radical initiator.
References
Application Notes and Protocols for the Preparation of Anti-inflammatory Agents Using 3,6-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloropyridazine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, particularly in the development of novel anti-inflammatory agents.[1][2] Its reactive chlorine atoms are amenable to nucleophilic substitution, providing a scaffold for the introduction of diverse functionalities to modulate pharmacological activity. Pyridazine (B1198779) and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4][5][6]
These application notes provide detailed protocols for the synthesis of potent anti-inflammatory agents starting from this compound, along with methodologies for evaluating their biological activity.
Synthetic Protocols
The following protocols describe the synthesis of exemplary anti-inflammatory agents derived from this compound.
Protocol 1: General Synthesis of 6-Chloro-pyridazin-3(2H)-one Derivatives
This protocol outlines a general two-step procedure for the synthesis of 6-chloro-pyridazin-3(2H)-one derivatives, which are key intermediates for further functionalization.
Step 1: Synthesis of 3,6-dihydroxypyridazine
-
In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 72.5 mL of hydrazine (B178648) hydrate (B1144303) (80%, 1.3 mol).[7]
-
Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring.[7]
-
Add 98 g of maleic anhydride (B1165640) (1 mol) to the mixture.[7]
-
Heat the reaction mixture to reflux at 110°C for 3 hours.[7]
-
Cool the mixture, allowing for crystallization.[7]
-
Collect the yellow-white solid by suction filtration and wash the filter cake 3-4 times with cold ethanol.[7]
-
Dry the solid to obtain 3,6-dihydroxypyridazine.
Step 2: Synthesis of this compound
-
In a three-necked flask, combine 22 g of 3,6-dihydroxypyridazine (0.2 mol) with 232.8 g of phosphorus pentachloride (1.12 mol).[7]
-
Heat the mixture to 125°C and maintain the reaction for 4 hours.[7]
-
Evaporate the generated phosphorus oxychloride under reduced pressure.[7]
-
Cool the residue to room temperature and pour the viscous liquid into water to quench the reaction.[7]
-
Adjust the pH to approximately 8 by adding 28% ammonia (B1221849) water dropwise.[7]
-
Collect the brown solid by suction filtration.[7]
-
Extract the filtrate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.[7]
-
Combine the solids and recrystallize from n-hexane to obtain white crystals of this compound.[7]
Protocol 2: Synthesis of 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (Compound 6a)
This compound has shown potent COX-2 inhibitory activity.[8]
-
Synthesis of 6-(o-tolyloxy)pyridazin-3(2H)-one: A mixture of this compound, o-cresol, and potassium carbonate in a suitable solvent like DMF is heated.
-
N-Alkylation: The resulting pyridazinone is then reacted with 1-bromopropane (B46711) in the presence of a base such as sodium hydride in DMF to yield the final product.
Protocol 3: Synthesis of 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (Compound 16a)
This compound is another potent COX-2 inhibitor.[8]
-
Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one: this compound is reacted with 3,5-dimethylpyrazole (B48361) in the presence of a base.
-
N-Alkylation: The intermediate is then treated with benzyl (B1604629) bromide and a base like potassium carbonate in a solvent such as acetone (B3395972) to afford the desired product.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and evaluation of anti-inflammatory agents derived from this compound.
Biological Evaluation Protocols
Protocol 4: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This fluorometric assay is suitable for high-throughput screening of COX-2 inhibitors.
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme with sterile ddH₂O and store on ice.
-
Prepare a 10X solution of the test inhibitor in COX Assay Buffer.
-
Prepare a Reaction Mix containing COX Assay Buffer and COX Probe.
-
Prepare a solution of Arachidonic Acid/NaOH.
-
-
Assay Procedure:
-
Add 10 µL of the diluted test inhibitor or Assay Buffer (for enzyme control) to the wells of a 96-well white opaque plate.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to each well.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the acute anti-inflammatory activity of compounds.[9][10][11]
-
Animal Preparation:
-
Use Wistar rats (130–150 g).
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Administer the test compounds and the reference drug (e.g., indomethacin, 5 mg/kg) intraperitoneally 30 minutes before carrageenan injection.[9]
-
-
Induction of Edema:
-
Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[9]
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[9]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
Protocol 6: TNF-α and IL-6 Inhibition Assay (ELISA)
This protocol is for the quantitative measurement of human TNF-α and IL-6 in cell culture supernatants.[7][12][13][14]
-
Sample Preparation:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for human TNF-α or IL-6.
-
Add standards and samples to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate and incubate.
-
Add a substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of TNF-α or IL-6 in the samples from the standard curve.
-
Calculate the percentage of inhibition for each test compound.
-
Signaling Pathways
The anti-inflammatory effects of pyridazine derivatives are often attributed to their modulation of key signaling pathways.
Data Presentation
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyridazine derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
| 3d | - | 67.23 | - |
| 3g | 504.6 | 43.84 | 11.51 |
| 6a | - | 53.01 | - |
| 9a | 330 | 15.50 | 21.29 |
| 9b | - | 17.50 | - |
| 12 | - | 17.10 | - |
| 16b | 315 | 16.90 | 18.63 |
| 17 | - | 17.70 | - |
| Celecoxib | 320 | 17.79 | 17.98 |
| Indomethacin | 220 | - | - |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | % Edema Inhibition (at 4h) |
| 3g | 10 | Comparable to Indomethacin |
| 9a | 10 | 3.76 |
| 9b | 10 | 6.39 |
| 12 | 10 | 3.70 |
| 16b | 10 | 4.85 |
| 17 | 10 | 9.16 |
| Celecoxib | 10 | 4.92 |
| Indomethacin | 10 | 6.60 |
Table 3: Inhibition of Pro-inflammatory Cytokines
| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| 5a | - | 87 | 76 |
| 5f | - | 35 | 32 |
| Celecoxib | - | 67 | 81 |
Data sourced from[7]
Conclusion
This compound is a valuable starting material for the development of potent and selective anti-inflammatory agents. The protocols and data presented here provide a comprehensive resource for researchers in the field of drug discovery to synthesize, evaluate, and optimize novel pyridazine-based compounds with therapeutic potential for inflammatory diseases. The diverse biological activities and opportunities for structural modification make this class of compounds a promising area for future research.
References
- 1. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 2. mdpi.com [mdpi.com]
- 3. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iglobaljournal.com [iglobaljournal.com]
- 11. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,6-Dichloropyridazine in the Synthesis of Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,6-dichloropyridazine as a versatile starting material for the synthesis of novel anticancer compounds. This document includes detailed experimental protocols for the synthesis of key intermediates and final products, a summary of their biological activities, and visualizations of the targeted signaling pathways.
Introduction
This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry, particularly in the development of anticancer agents.[1][2] Its two reactive chlorine atoms can be selectively substituted, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures. This versatility has led to the discovery of numerous pyridazine (B1198779) derivatives with potent inhibitory activity against key targets in cancer biology, including vascular endothelial growth factor receptor (VEGFR), cyclin-dependent kinases (CDKs), and poly(ADP-ribose) polymerase (PARP).[3][4][5]
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various pyridazine derivatives synthesized from this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or biological activity.
Table 1: Pyridazine Derivatives as VEGFR-2 Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) | Reference |
| 5b | HCT-116 | Not specified | 92.2% inhibition at 10 µM | [3] |
| 6 | HEPG-2 | Not specified | Not specified | [6] |
Table 2: 3,6-Disubstituted Pyridazines as CDK2 Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | CDK2 Inhibition IC50 (nM) | Reference |
| 11e | T-47D | > 20 | 151 ± 6.16 | [7] |
| 11h | T-47D | 11.44 ± 0.37 | 43.8 ± 1.79 | [7] |
| 11l | T-47D | 1.57 ± 0.05 | 55.6 ± 2.27 | [7] |
| 11m | T-47D | 0.43 ± 0.01 | 20.1 ± 0.82 | [7] |
| 11m | MDA-MB-231 | 0.99 ± 0.03 | 20.1 ± 0.82 | [7] |
Table 3: Chloropyridazine Hybrids as PARP-1 Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | PARP-1 Inhibition IC50 (nM) | Reference |
| 3c | HNO97 | Not specified | Comparable to Olaparib | [4] |
| 3d | FaDu | Not specified | Comparable to Olaparib | [4] |
| 3e | MDA-MB-468 | Not specified | Comparable to Olaparib | [4] |
| 8a | Not specified | Not specified | 36 | [8] |
Experimental Protocols
Synthesis of 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate for PARP-1 Inhibitors)
This protocol describes the synthesis of a key intermediate used in the development of chloropyridazine-based PARP-1 inhibitors.[5]
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1 equivalent) in isopropanol, add anhydrous potassium carbonate (1.5 equivalents).
-
Add this compound (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry under vacuum to obtain 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.
General Procedure for the Synthesis of 3,6-Disubstituted Pyridazine CDK2 Inhibitors
This protocol outlines a general multi-step synthesis for a series of 3,6-disubstituted pyridazines evaluated as CDK2 inhibitors.[7]
Step 1: Synthesis of Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate
-
Reflux 6-oxo-1,6-dihydropyridazine derivative with excess phosphorous oxychloride to furnish the chlorinated pyridazine.
Step 2: Hydrolysis to 6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid
-
Treat the ethyl ester from Step 1 with lithium hydroxide (B78521) in a mixture of THF/H₂O (4/1).
Step 3: Formation of the Acid Chloride
-
React the carboxylic acid from Step 2 with thionyl chloride to afford the crude acid chloride derivative.
Step 4: Amide Coupling
-
React the acid chloride from Step 3 with various amines to yield the final 3,6-disubstituted pyridazine derivatives.
In Vitro Biological Evaluation Protocols
Cell Viability (MTT) Assay: [9]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized pyridazine compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining): [9]
-
Treat cancer cells with the test compounds for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 3,6-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,6-Dichloropyridazine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are robust and widely used techniques for the analysis of chlorinated organic compounds.
Introduction
This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis. Its accurate quantification is crucial for quality control during manufacturing, for assessing environmental fate, and in the development of new chemical entities. The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. This guide offers a comparative overview of HPLC-UV and GC-MS methods, providing a foundation for method development and validation.
Data Presentation: Quantitative Method Comparison
The following table summarizes the typical performance of analytical methods for compounds structurally similar to this compound, providing a benchmark for expected performance.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (Range) |
| GC-MS | 3,5,6-Trichloro-2-pyridinol | Vegetables | 8.3 µg/kg | - | 70.4 - 107.6 | - |
| GC-MS/MS | Chlorpyrifos | Duck Muscle | 0.3 µg/kg | 1.0 µg/kg | 86.2 - 92.3 | - |
| LC-MS/MS | Nitrapyrin | Celery, Onion | - | 0.020 µg/g | 68 - 102 | - |
| LC-MS/MS | 6-Chloropicolinic acid | Onion, Mustard Greens, Lettuce | - | 0.050 µg/g | 72 - 115 | - |
Table 1: Performance of various analytical methods for compounds structurally similar to this compound. This data is compiled from studies on related chlorinated pyridines and provides a benchmark for expected performance.
Experimental Protocols
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as in-process samples from synthetic reactions or formulated products.
1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
2. Reagents and Standards
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (The pyridazine (B1198779) ring is expected to exhibit UV absorbance around this wavelength; optimization is recommended).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare a calibration curve in the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
For solid samples, accurately weigh an appropriate amount and dissolve in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
5. Data Analysis
-
Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the reference standards.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable compounds like this compound, offering high selectivity and sensitivity, making it ideal for complex matrices such as environmental samples.
1. Instrumentation and Columns
-
GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Capillary Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5ms or equivalent).
2. Reagents and Standards
-
Dichloromethane (B109758) or Ethyl Acetate (GC grade)
-
This compound reference standard
-
Helium (carrier gas)
3. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., split ratio 50:1) or splitless for trace analysis.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z. For higher sensitivity, selected ion monitoring (SIM) of characteristic ions of this compound (m/z 148, 113, 77) can be used.
-
4. Standard and Sample Preparation
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of dilutions for the calibration curve.
-
-
Sample Preparation (e.g., for water samples):
-
Liquid-liquid extraction: Extract a known volume of the water sample with dichloromethane or another suitable organic solvent.
-
Concentrate the organic extract to a small volume under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the solvent for GC-MS analysis.
-
5. Data Analysis
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area of a characteristic ion to the calibration curve.
Visualizations
Experimental Workflow for Quantification of this compound
Caption: General experimental workflow for the quantification of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for analytical method validation.
Application Note: Purity Analysis of 3,6-Dichloropyridazine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloropyridazine is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The purity of this starting material is paramount as impurities can affect the yield, safety, and efficacy of the final product. This application note provides detailed protocols for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control and regulatory compliance in drug development and manufacturing.
Analytical Methods
Two orthogonal analytical techniques are presented for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is employed for the separation and quantification of this compound and its non-volatile impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column with low silanol (B1196071) activity).[3]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile (B52724)
-
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It is a common method for determining the purity of this compound.[4]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of Dichloromethane to a concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Data Presentation
The quantitative data obtained from the HPLC and GC-MS analyses can be summarized for clear comparison.
Table 1: Quantitative Purity Analysis of this compound
| Parameter | HPLC-UV | GC-MS |
| Retention Time of this compound | 12.5 min | 10.2 min |
| Peak Area of this compound (%) | 99.5% | 99.6% |
| Number of Detected Impurities | 3 | 2 |
| Total Impurity (%) | 0.5% | 0.4% |
| Calculated Purity (%) | 99.5% | 99.6% |
Visualization of Experimental Workflow
The general workflow for the purity analysis of this compound is depicted below.
Caption: Experimental workflow for HPLC and GC-MS purity analysis.
Logical Relationship of Analytical Techniques
The relationship between the sample, the analytical techniques, and the final purity assessment is illustrated in the following diagram.
Caption: Orthogonal approach to purity assessment.
Conclusion
The described HPLC and GC-MS methods are robust and reliable for the routine purity analysis of this compound. The use of these two orthogonal techniques provides a comprehensive impurity profile, ensuring the quality and consistency of this important chemical intermediate for pharmaceutical and agrochemical applications. The provided protocols can be readily implemented in a quality control laboratory.
References
- 1. US3004027A - Process for purification of this compound - Google Patents [patents.google.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN104447569A - Method for synthetizing this compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimizing reaction conditions for 3,6-Dichloropyridazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichloropyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and economically viable route for synthesizing this compound begins with the reaction of maleic anhydride (B1165640) with hydrazine (B178648) to form 3,6-dihydroxypyridazine (also known as maleic hydrazide or pyridazine-3,6-diol).[1] This intermediate is then subjected to a chlorination reaction to yield the final product.
Q2: Which chlorinating agents are typically used for the conversion of 3,6-dihydroxypyridazine?
Several chlorinating agents can be employed for this conversion, with the most common being:
Traditional methods often utilize phosphorus-based reagents, while newer methods employ NCS for a more environmentally friendly and safer process.[4]
Q3: What are the key reaction parameters to control during the synthesis?
Optimal reaction conditions are crucial for achieving high yield and purity. Key parameters to monitor and control include:
-
Temperature: The reaction temperature varies depending on the chosen chlorinating agent. For instance, reactions with PCl₅ may be heated to 125°C, while those with POCl₃ can be run at temperatures ranging from 20-80°C.[2][4] Reactions involving NCS are typically conducted at lower temperatures, around 40-60°C.[4]
-
Reaction Time: The duration of the reaction is dependent on the temperature and reagents used, and can range from a few hours to overnight.[2][4]
-
Solvent: The choice of solvent is important. Some procedures with phosphorus oxychloride may use a solvent like chloroform, while others may use POCl₃ itself as both the reagent and the solvent.[3]
-
Stoichiometry: The molar ratio of the reactants, particularly the ratio of 3,6-dihydroxypyridazine to the chlorinating agent, will significantly impact the reaction's efficiency and the formation of byproducts.[3]
Q4: How can I purify the crude this compound?
Purification of the final product is essential to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Quenching and Neutralization: The reaction mixture is often quenched with ice-cold water, and the pH is adjusted to neutral or slightly basic (around pH 8) using a base like ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate.[4][5]
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).[2][4]
-
Crystallization/Recrystallization: The crude product can be purified by crystallization from a suitable solvent.[4][5]
-
Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Extend the reaction time or increase the reaction temperature within the recommended range for the specific protocol.[6]- Ensure efficient stirring to promote reactant contact. |
| Suboptimal stoichiometry. | - Re-evaluate the molar ratios of your reactants, particularly the chlorinating agent. | |
| Product loss during workup. | - Ensure proper pH adjustment during neutralization to minimize the solubility of the product in the aqueous phase.- Perform multiple extractions with the organic solvent to maximize recovery. | |
| Impure Product (presence of starting material) | Incomplete chlorination. | - Increase the amount of chlorinating agent or prolong the reaction time. |
| Impure Product (dark-colored or oily) | Formation of side products or degradation. | - If using phosphorus-based chlorinating agents, byproducts like phosphorus oxychloride can be present. Ensure its complete removal during workup, for example, by evaporation under reduced pressure.[4]- Consider using a milder chlorinating agent like N-Chlorosuccinimide (NCS) which tends to produce fewer impurities.[4]- Purification by column chromatography may be necessary.[3] |
| Environmental and Safety Concerns (e.g., acidic fumes) | Use of traditional chlorinating agents like POCl₃ or PCl₅. | - Conduct the reaction in a well-ventilated fume hood.- Consider switching to N-Chlorosuccinimide (NCS) as a safer and more environmentally friendly alternative.[4] |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Pentachloride (PCl₅)
-
Reaction Setup: In a three-necked flask, charge 22g of 3,6-dihydroxypyridazine (0.2 mol) and 232.8g of phosphorus pentachloride (1.12 mol).[4]
-
Reaction: Heat the mixture to 125°C and maintain for 4 hours.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the generated phosphorus oxychloride under reduced pressure.[4]
-
Carefully pour the remaining viscous liquid into water for quenching.[4]
-
Adjust the pH to approximately 8 by dropwise addition of 28% ammonia (B1221849) water.[4]
-
Filter the resulting brown solid.
-
Extract the filtrate with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill off the dichloromethane to obtain a solid.
-
Combine the solids and recrystallize from n-hexane to obtain white crystals of this compound.[4]
-
Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃)
-
Reaction Setup: To a round bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (125g, 1115 mmol) followed by POCl₃ (520 ml, 5576 mmol) at room temperature.[2]
-
Reaction: Heat the reaction mixture at 80°C overnight.[2]
-
Workup:
-
Concentrate the reaction mixture under high vacuum at 55-60°C to obtain a thick mass.[2]
-
Dilute the residue with ethyl acetate (1 L).
-
Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.[2]
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).[2]
-
Combine the organic layers, wash with water (1L) and brine (1L), then dry over sodium sulfate.[2]
-
Filter and concentrate under vacuum.
-
Dry the resulting solid under vacuum at 50°C to isolate this compound.[2]
-
Protocol 3: Chlorination using N-Chlorosuccinimide (NCS)
-
Reaction Setup: In a reaction vessel, add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid.[4]
-
Reaction:
-
Workup:
-
Cool the reaction mixture to 5-10°C to induce crystallization over 1 to 3 hours.[4]
-
Perform suction filtration to collect the filter cake.
-
The filter cake is the this compound product.
-
Data Presentation
Table 1: Comparison of Chlorination Methods for this compound Synthesis
| Parameter | Phosphorus Pentachloride (PCl₅) Method | Phosphorus Oxychloride (POCl₃) Method | N-Chlorosuccinimide (NCS) Method |
| Starting Material | 3,6-Dihydroxypyridazine | Pyridazine-3,6-diol | 3,6-Dihydroxypyridazine |
| Chlorinating Agent | PCl₅[4] | POCl₃[2] | NCS[4] |
| Reaction Temperature | 125°C[4] | 80°C[2] | 40-60°C[4] |
| Reaction Time | 4 hours[4] | Overnight[2] | 1-3 hours[4] |
| Reported Yield | 82%[4] | 85%[2] | Not explicitly stated, but described as efficient. |
| Key Advantages | Established method. | Good yield.[2] | Safer, more environmentally friendly, fewer process impurities.[4] |
| Key Disadvantages | Harsh reaction conditions, formation of phosphorus oxychloride byproduct.[4] | Formation of byproducts, potential environmental concerns.[4] | May require careful control of addition rate and temperature.[4] |
Visualization
References
- 1. US20080167461A1 - Process for Preparing this compound-1-Oxide - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN104447569A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 5. US3004027A - Process for purification of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
common side reactions in the synthesis of 3,6-Dichloropyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,6-Dichloropyridazine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Chlorination | The reaction may not have gone to completion. Extend the reaction time or slightly increase the temperature, monitoring the reaction progress by TLC or GC. Ensure the chlorinating agent is fresh and used in the correct stoichiometric amount. |
| Hydrolysis of Product During Workup | This compound can be sensitive to hydrolysis. During aqueous workup, maintain a neutral or slightly acidic pH and keep the temperature low. Promptly extract the product into an organic solvent. |
| Sub-optimal Chlorinating Agent | The choice of chlorinating agent can significantly impact yield. While phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are common, they can lead to side reactions. Consider using N-chlorosuccinimide (NCS) for a cleaner reaction with potentially fewer impurities.[1] |
| Loss of Product During Purification | Recrystallization is a common purification method. Ensure the chosen solvent system provides good recovery. If the product is volatile, avoid excessive heat or high vacuum during solvent removal. |
Issue 2: Product is a Brown or Dark-Colored Oily Liquid/Solid Instead of a White Crystalline Solid
| Potential Cause | Troubleshooting Step |
| Presence of Colored Impurities | The crude product is often a brown solid or a coffee-colored viscous liquid.[1] This indicates the presence of impurities. Purification by recrystallization from a suitable solvent like n-hexane or treatment with activated carbon can help decolorize the product.[1] A purification method involving treatment with sodium metabisulfite (B1197395) has also been reported to remove impurities.[2] |
| Polymerization of Pyridazine Derivatives | Undesired polymerization can lead to tar-like substances.[3] Ensure the reaction temperature is well-controlled and avoid prolonged exposure to high temperatures. |
| Residual Phosphorus Oxychloride | When using PCl₅, a significant amount of POCl₃ is generated as a byproduct.[1] This needs to be thoroughly removed, often by distillation under reduced pressure, before quenching the reaction mixture in water.[1] |
Issue 3: Presence of Starting Material (3,6-Dihydroxypyridazine) in the Final Product
| Potential Cause | Troubleshooting Step |
| Insufficient Chlorinating Agent | Ensure a sufficient molar excess of the chlorinating agent is used. For example, when using PCl₅, a molar ratio of at least 5.6:1 (PCl₅:3,6-dihydroxypyridazine) has been used.[1] |
| Reaction Not at Optimal Temperature | The chlorination reaction requires heating. For instance, with PCl₅, the reaction is typically heated to around 125°C.[1] With NCS, the temperature is generally kept lower, around 40-60°C.[1] Ensure the reaction reaches and maintains the target temperature for the specified duration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
The most prevalent side reactions are incomplete chlorination leading to mono-substituted intermediates, and the formation of byproducts from the chlorinating agent itself. When using phosphorus pentachloride (PCl₅), a large amount of phosphorus oxychloride (POCl₃) is a major byproduct.[1] With phosphorus trichloride (B1173362) (PCl₃), there is a risk of forming phosphite (B83602) esters.[1] Hydrolysis of the chloro groups back to hydroxyl groups can also occur during aqueous workup.
Q2: What is a cleaner alternative to traditional chlorinating agents like POCl₃ and PCl₅?
N-chlorosuccinimide (NCS) is presented as a more convenient and environmentally friendly electrophilic substitution and addition reagent.[1] It is reported to generate fewer process impurities and allows for safer and simpler process operations.[1]
Q3: How can I purify the crude this compound?
Common purification methods include:
-
Recrystallization: n-Hexane is a suitable solvent for recrystallization to obtain white crystals of this compound.[1]
-
Distillation: The byproduct phosphorus oxychloride is typically removed by distillation under reduced pressure.[1]
-
Aqueous Workup and Extraction: The reaction mixture is often quenched in water, and the pH is adjusted (e.g., to around 8 with ammonia (B1221849) water) before extracting the product with a solvent like dichloromethane (B109758).[1]
-
Treatment with Sodium Metabisulfite: A process for purifying crude this compound by treating the aqueous reaction mixture with a water-soluble sulfite, such as sodium metabisulfite, has been described to remove impurities.[2]
Q4: What is the typical starting material for the synthesis of this compound?
The common starting material is 3,6-dihydroxypyridazine, which can be synthesized from the reaction of maleic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303).[1][4]
Quantitative Data Summary
The following table summarizes yields and purity data from various synthetic protocols for this compound.
| Chlorinating Agent | Starting Material | Reaction Conditions | Yield | Purity | Melting Point (°C) | Reference |
| PCl₅ | 3,6-Dihydroxypyridazine | 125°C, 4 hours | 82% | Not specified | 67-69 | [1] |
| NCS | 3,6-Dihydroxypyridazine | 45-55°C, 2 hours | 89.8% | 99.3% | 68.2-68.7 | [1] |
| POCl₃ | 3,6-Dihydroxypyridazine | 50°C, 4 hours (in Chloroform) | 72.35% | 99.03% (GC) | 68.1-68.7 | [5] |
| POCl₃ | 3,6-Dihydroxypyridazine | 65°C, 3.5 hours (in Chloroform) | 86% | Not specified | Not specified | [5] |
Experimental Protocols
Synthesis of this compound using Phosphorus Pentachloride (PCl₅)
-
Preparation of 3,6-Dihydroxypyridazine: In a 500 ml three-necked flask, add 72.5 ml of hydrazine hydrate (80%). Slowly add 120 ml of 30% hydrochloric acid. Then, add 98 g of maleic anhydride. Heat the mixture to reflux at 110°C for 3 hours. Cool the mixture to allow crystallization. Filter the resulting solid and wash the filter cake with cold ethanol (B145695) (3-4 times) to obtain 3,6-dihydroxypyridazine.[1]
-
Chlorination: In a three-necked flask, charge 22 g of 3,6-dihydroxypyridazine and 232.8 g of phosphorus pentachloride. Heat the mixture to 125°C and maintain for 4 hours.[1]
-
Workup and Purification: Evaporate the generated phosphorus oxychloride under reduced pressure. Cool the remaining viscous liquid to room temperature and pour it into water to quench the reaction. Adjust the pH to approximately 8 by adding 28% ammonia water dropwise. Filter the resulting brown solid. Extract the filtrate with dichloromethane. Dry the combined solids and extracts over anhydrous sodium sulfate. Remove the dichloromethane by distillation. Recrystallize the final product from n-hexane to obtain white crystals of this compound.[1]
Synthesis of this compound using N-Chlorosuccinimide (NCS)
-
Reaction Setup: In a 250 ml reaction bottle, add 27 g of ethanol and start stirring. Add 9 g of 3,6-dihydroxypyridazine and 0.9 g of hydrochloric acid. Heat the mixture to 40°C.[1]
-
Chlorination: Add 22.4 g of NCS in three portions, maintaining the temperature between 40-45°C during addition. Ensure the reaction temperature does not exceed 60°C. After the addition is complete, maintain the temperature at 45-55°C and react for 2 hours.[1]
-
Crystallization and Isolation: Cool the reaction mixture to 5-10°C and allow it to crystallize for 2 hours. Filter the mixture and wash the filter cake with a small amount of absolute ethanol. Dry the filter cake under vacuum at 40-50°C for 4 hours to obtain the white solid product.[1]
Visualizations
Caption: Troubleshooting flowchart for the synthesis of this compound.
Caption: Synthesis pathway and common side reactions for this compound.
References
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. US3004027A - Process for purification of this compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US20080167461A1 - Process for Preparing this compound-1-Oxide - Google Patents [patents.google.com]
- 5. Method for synthetizing this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Crude 3,6-Dichloropyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,6-Dichloropyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization, column chromatography, and a specialized sulfite (B76179) treatment process. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification.
Q2: What are the typical impurities found in crude this compound?
A2: Crude this compound can contain unreacted starting materials, byproducts from the synthesis, and degradation products. The exact impurities are often not fully characterized but are known to be solubilized by sulfite treatment.[1]
Q3: Why does recrystallization from aqueous alcohol sometimes fail or even decrease the purity of this compound?
A3: Standard recrystallization procedures, such as those using aqueous alcohol, have been reported to be ineffective and can sometimes lead to a decrease in purity.[1] This is likely due to the co-crystallization of impurities with the product or the product's solubility characteristics in such solvent systems.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is typically in the range of 68°C to 69°C.[2][3][4]
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Oily Precipitate or No Crystallization | The chosen solvent is not suitable; the solution is supersaturated with impurities. | - Attempt recrystallization with a different solvent system. n-Hexane has been shown to be effective.[4]- Try a multi-step purification, such as a sulfite wash followed by recrystallization. |
| Low Recovery of Purified Product | The product is too soluble in the chosen solvent; the cooling process is too rapid. | - Use a solvent in which the product has lower solubility at cold temperatures.- Allow the solution to cool slowly to promote crystal formation.- Consider adding a salting-out agent like sodium chloride to decrease solubility in aqueous mixtures.[1] |
| Product Purity is Still Low After Recrystallization | Impurities have similar solubility profiles to the product and co-crystallize. | - Consider an alternative purification method like column chromatography or the sulfite treatment method for more effective impurity removal. |
Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | The solvent system (eluent) is not optimal; the column is overloaded. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A common eluent is a mixture of ethyl acetate (B1210297) and petroleum ether (or hexanes).[5]- Ensure the ratio of silica (B1680970) gel to crude product is sufficiently high. |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low. | - Adjust the polarity of the eluent. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to speed up elution, or decrease it to slow it down. |
| Streaking or Tailing of Bands on the Column | The sample was not loaded properly; the compound may be interacting strongly with the stationary phase. | - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.- Consider using a different stationary phase if streaking persists. |
Experimental Protocols and Data
Purification Method Performance
| Purification Method | Solvent/Reagents | Yield (%) | Purity (%) | Melting Point (°C) |
| Recrystallization | n-Hexane | 82 | - | 67-69 |
| Column Chromatography | Silica Gel, Chloroform | 72.35 | 99.03 (GC) | 68.1-68.7 |
| Column Chromatography | Silica Gel, Chloroform | 86 | - | - |
| Column Chromatography | Silica Gel, DMF | 68.41 | 98.57 (GC) | 68.1-68.7 |
| Column Chromatography | Silica Gel, Ethanol | 71.67 | 99.22 (GC) | 68.1-68.7 |
| Sulfite Treatment & Crystallization | Sodium Metabisulfite, Ammonium (B1175870) Hydroxide, Water | 79 | >99 (UV analysis shows 0.8% impurity) | - |
| Sulfite Treatment & Crystallization with NaCl | Sodium Metabisulfite, Sodium Chloride, Water | 89.5 | ~98.8 (UV analysis shows 1.2% impurity) | - |
| Crystallization from Reaction Mixture | Ethanol, Hydrochloric Acid, N-chlorosuccinimide | 92.6 | 99.5 | 68.2-68.8 |
Detailed Experimental Protocols
-
Dissolve the crude this compound in a minimal amount of hot n-hexane.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the white crystals by suction filtration.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the purified crystals under vacuum.[4]
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and petroleum ether).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2][5]
-
Gradually add the crude reaction mixture containing this compound to an agitated mixture of sodium metabisulfite, concentrated ammonium hydroxide, and water, while maintaining the temperature below 65-70°C.
-
Continue agitation for a short period after the addition is complete.
-
Cool the mixture slowly. Crystallization of this compound should begin at approximately 60°C.
-
Increase the cooling rate and rapidly cool the mixture to a lower temperature (e.g., 7°C).
-
Collect the solid precipitate by filtration. The resulting product should have a high degree of purity.[1]
Process Diagrams
Caption: Recrystallization Workflow for this compound.
Caption: Column Chromatography Workflow for Purifying this compound.
Caption: Sulfite Treatment and Crystallization Workflow.
References
- 1. US3004027A - Process for purification of this compound - Google Patents [patents.google.com]
- 2. Method for synthetizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104447569A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
troubleshooting low yield in 3,6-Dichloropyridazine reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 3,6-Dichloropyridazine. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors. The most common issues include inactive catalysts, improper reaction conditions, and the presence of contaminants. The C-Cl bond in this compound is less reactive than corresponding C-Br or C-I bonds, making the oxidative addition step more challenging and often requiring a highly active catalyst system.[1]
Key areas to investigate are:
-
Catalyst and Ligand Choice: Standard phosphine (B1218219) ligands like PPh₃ may be ineffective for this substrate. More robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the reaction.[1]
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation.[1] The pyridine (B92270) nitrogen in the substrate can also coordinate to the palladium catalyst, leading to inhibition.[2]
-
Base Selection: The choice of base is critical for activating the boronic acid to enable transmetalation. For less reactive aryl chlorides like this compound, stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ are often required.[1] The solubility of the base in the reaction medium is also a crucial factor.
-
Solvent and Temperature: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[3] The reaction temperature often needs to be elevated (typically 80-110 °C) to overcome the higher activation energy of the C-Cl bond.[1]
-
Water Content: While some Suzuki reactions benefit from aqueous media, the amount of water can be critical. Anhydrous conditions with certain bases might require a small, controlled amount of water to be effective, while too much water can promote unwanted side reactions.[1]
Q2: I am observing significant side products in my Suzuki coupling reaction. What are they and how can I minimize them?
Common side reactions in Suzuki couplings with this compound include:
-
Protodeboronation: This is the protonation of the boronic acid, rendering it inactive for cross-coupling. This is often an issue when using aqueous bases or protic solvents.[1] To minimize this, ensure your reagents are dry and consider using anhydrous conditions or a non-aqueous base.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[4] Rigorous degassing of the reaction mixture is essential to prevent this.
-
Dehalogenation: The chloro group on the pyridazine (B1198779) ring is replaced by a hydrogen atom. This can be promoted by certain bases or high temperatures.
Q3: My Buchwald-Hartwig amination of this compound is giving a poor yield. What should I troubleshoot?
Similar to Suzuki couplings, low yields in Buchwald-Hartwig aminations of this compound are often related to the catalyst system and reaction conditions.
Key troubleshooting points include:
-
Catalyst and Ligand: The choice of ligand is crucial and is largely determined by the class of the amine nucleophile.[3] Bulky, electron-rich phosphine ligands are generally required for the less reactive C-Cl bond.
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, these strong bases can be incompatible with sensitive functional groups.[5] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective and offer better functional group tolerance.[5][6]
-
Solvent Choice: A variety of solvents can be used, including ethereal solvents (dioxane, THF) and aromatic solvents (toluene).[3] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[3]
-
Reaction Temperature: Reactions with challenging substrates often require higher temperatures (80-100 °C).[4]
-
Side Reactions: A potential side reaction is β-hydride elimination, which can occur when the alkylamido group has β-hydrogens, leading to the formation of an imine and the reduced arene.[7]
Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound? What are the potential challenges?
Yes, nucleophilic aromatic substitution (SNAr) is a common reaction for this compound. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring activates the molecule for nucleophilic attack.[8][9] However, achieving high yields and selectivity can be challenging.
-
Regioselectivity: Since there are two equivalent reactive positions, achieving mono-substitution can be difficult and often leads to a mixture of mono- and di-substituted products. Careful control of stoichiometry and reaction conditions is necessary.
-
Nucleophile Reactivity: The success of the reaction depends on the nucleophilicity of the incoming group. Strong nucleophiles are generally required.
-
Reaction Conditions: Harsh conditions, such as high temperatures, may be necessary, which can lead to side reactions and decomposition.[10]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling reaction with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Low Yield in Buchwald-Hartwig Amination
For low yields in Buchwald-Hartwig amination, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Data on Reaction Optimization
The following table summarizes the effect of different reaction parameters on the yield of cross-coupling reactions with chloro-heterocycles, providing a basis for optimization strategies.
| Reaction Type | Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Reference |
| Suzuki-Miyaura | Ligand | PPh₃ | Low/No Reaction | SPhos | >80 | [1] |
| Suzuki-Miyaura | Base | Na₂CO₃ | Ineffective | K₃PO₄ | High | [1] |
| Suzuki-Miyaura | Temperature | Room Temp | No Reaction | 100 °C | >80 | [2] |
| Buchwald-Hartwig | Base | K₂CO₃ | Low | NaOtBu | High | [5][6] |
| Buchwald-Hartwig | Solvent | Acetonitrile | Inhibited | Toluene | High | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq.)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]
-
Under a positive pressure of inert gas, add the palladium precursor and the ligand.[1]
-
Add the degassed solvent via syringe.[1]
-
Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C).
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general framework for the amination of this compound.
Materials:
-
This compound
-
Amine (1.2 - 1.5 eq.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 eq.)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a nitrogen-filled glovebox, charge an oven-dried vial with the palladium precursor, ligand, and base.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the required time, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
preventing homocoupling in Suzuki reactions of 3,6-Dichloropyridazine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3,6-dichloropyridazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures, with a specific focus on preventing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a significant issue with this compound?
A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., an arylboronic acid) couple to form a symmetrical biaryl impurity. This is particularly problematic as it consumes the valuable boronic acid, reduces the yield of the desired substituted pyridazine (B1198779) product, and introduces a byproduct that can be difficult to separate during purification due to its structural similarity to the target molecule.[1]
Q2: What are the primary drivers of homocoupling in my Suzuki reaction?
A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active palladium(0) catalyst to palladium(II). This Pd(II) species can then react with the boronic acid to generate the homocoupled product.[1][4] The use of a Pd(II) precatalyst, without ensuring its efficient reduction to Pd(0), can also lead to an increased concentration of these homocoupling-promoting species.[3]
Q3: I'm observing significant homocoupling. What is the first and most critical step to address this?
A3: The most critical step is to rigorously exclude oxygen from your reaction system.[4][5] Dissolved oxygen is a key contributor to the formation of Pd(II) species that catalyze homocoupling.[3][4] Implementing thorough degassing procedures for your solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is paramount.[2][5]
Q4: Can the choice of palladium catalyst influence the extent of homocoupling?
A4: Absolutely. Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[2] If a Pd(II) precursor is used, its reduction to the active Pd(0) catalyst can sometimes be facilitated by the homocoupling of the boronic acid.[3] To mitigate this, consider the addition of a mild reducing agent.[4][5]
Q5: How does the choice of base affect homocoupling and the overall reaction with this compound?
A5: The base is essential for activating the boronic acid for transmetalation.[6][7] However, the strength and concentration of the base can influence selectivity and side reactions. For electron-deficient heteroaryl halides like this compound, a careful selection is necessary. While a base is required, an excessively strong base or high concentration can sometimes promote undesired pathways.[2] It's a parameter that often requires empirical optimization for this specific substrate.
Q6: Are there any specific considerations for using a heterocyclic substrate like this compound?
A6: Yes, the nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst. This can potentially inhibit the catalytic cycle.[8] The choice of ligand is crucial to modulate the electronic properties and steric environment of the palladium center to favor the desired cross-coupling over catalyst inhibition or side reactions.[9][10]
Troubleshooting Guides
Issue 1: High Levels of Homocoupled Byproduct Detected
If you are observing a significant amount of the symmetrical biaryl byproduct, follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Enhance Degassing | Ensure all solvents are rigorously deoxygenated using methods like freeze-pump-thaw (at least 3 cycles) or by sparging with an inert gas (Ar or N₂) for an extended period (30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.[2][4] | Oxygen is a primary cause of homocoupling through the oxidation of Pd(0) to Pd(II).[1][3] |
| 2. Change Palladium Source | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[2] | Pd(II) sources can directly promote homocoupling during their in-situ reduction to the active Pd(0) species.[3] |
| 3. Add a Mild Reductant | Introduce a mild reducing agent, such as potassium formate, to the reaction mixture.[4][5] | This helps to minimize the concentration of free Pd(II) species without interfering with the main catalytic cycle.[4][5] |
| 4. Optimize Ligand | Switch to bulkier, more electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][11] | These ligands can accelerate the reductive elimination step of the desired cross-coupling, making it kinetically more favorable than the homocoupling pathway.[7] |
| 5. Slow Addition of Boronic Acid | Prepare a solution of the boronic acid and add it slowly to the reaction mixture over a period of time using a syringe pump.[5] | This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[2] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki Coupling of this compound
This protocol incorporates several best practices to suppress the formation of homocoupling byproducts.
-
Reaction Setup and Degassing:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), the base (see table below, 2.0-3.0 equiv), and the ligand (see table below).
-
Seal the flask with a septum, and cycle between vacuum and argon or nitrogen at least three times to establish an inert atmosphere.
-
Add the degassed solvent (see table below) via cannula or syringe.
-
Sparge the resulting mixture with argon or nitrogen for a further 15-20 minutes.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, add the palladium catalyst (see table below).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench with water and extract with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Parameter Optimization Tables
The following tables provide starting points for optimizing your reaction conditions to minimize homocoupling.
Table 1: Recommended Catalyst and Ligand Systems
| Palladium Source | Ligand | Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos | 1-3 | A robust system for challenging heteroaryl chlorides.[11] |
| Pd(OAc)₂ | XPhos | 1-3 | Often effective, but ensure rigorous degassing. |
| Pd(PPh₃)₄ | (None) | 2-5 | A common Pd(0) source, may require higher temperatures. |
| PdCl₂(dppf) | (None) | 2-5 | A stable Pd(II) precatalyst; risk of homocoupling if not fully reduced. |
Table 2: Base and Solvent Combinations
| Base | Solvent | Temperature (°C) | Notes |
| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90-100 | A common and effective combination. |
| K₃PO₄ | Toluene or 1,4-Dioxane | 100-110 | A stronger base, often necessary for less reactive chlorides.[11][12] |
| Cs₂CO₃ | THF or 1,4-Dioxane | 80-90 | A strong, soluble base that can be effective at lower temperatures. |
Key Mechanistic Insights
The Suzuki Catalytic Cycle and the Origin of Homocoupling
The desired Suzuki cross-coupling reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Homocoupling arises from off-cycle reactions, primarily driven by Pd(II) species.
Caption: The Suzuki catalytic cycle and competing homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
dealing with byproducts from the chlorination of pyridazinediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chlorination of pyridazinediol to synthesize 3,6-dichloropyridazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Synthesis
Q1: What are the typical reaction conditions for the chlorination of pyridazinediol?
A1: The most common method involves heating pyridazinediol (also known as maleic hydrazide) with an excess of phosphorus oxychloride (POCl₃).[1] The reaction is typically conducted at temperatures ranging from 80°C to 125°C.[1][2] The use of an inert atmosphere, such as nitrogen, is recommended.[1] Some procedures also mention the use of a solvent like chloroform, although solvent-free methods are also common.[3]
Q2: My reaction does not seem to go to completion, or the yield is very low. What are the possible causes and solutions?
A2:
-
Insufficient Reagent: Ensure that a sufficient excess of POCl₃ is used. Molar ratios of POCl₃ to pyridazinediol can be as high as 5:1.[1]
-
Reaction Time and Temperature: The reaction may require prolonged heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Reactions are often run for several hours or even overnight.[1]
-
Moisture: POCl₃ reacts violently with water.[4] Ensure all glassware is thoroughly dried and the reagents are anhydrous. The presence of moisture can consume the POCl₃ and lead to the formation of phosphoric acid and HCl, reducing the efficiency of the chlorination.
-
Starting Material Purity: Impurities in the starting pyridazinediol can interfere with the reaction. Ensure the starting material is of high purity.
Product Isolation & Purification
Q3: My crude product is a dark-colored oil or solid. How can I decolorize it and obtain a pure, white crystalline product?
A3: Dark coloration is a common issue due to the presence of impurities that are often difficult to remove by simple recrystallization.[5]
-
Bisulfite/Metabisulfite (B1197395) Treatment: A highly effective method for removing color impurities is to treat the crude product with an aqueous solution of sodium bisulfite or sodium metabisulfite.[5] These reagents help to solubilize the impurities, allowing the purer this compound to be isolated by filtration.[5]
-
Activated Carbon: While not explicitly mentioned in the search results for this specific reaction, treatment with activated carbon during recrystallization is a standard laboratory technique for removing colored impurities.
-
Column Chromatography: Silica (B1680970) gel column chromatography can be used to separate the product from impurities.[3]
-
Recrystallization: While sometimes insufficient on its own, recrystallization from solvents like aqueous ethanol (B145695) or n-hexane after other purification steps can yield a pure product.[2][5]
Q4: The workup procedure involving quenching with water is highly exothermic and difficult to control. What is a safer way to perform the quench?
A4: The quenching of excess POCl₃ is indeed hazardous.
-
Controlled Reverse Quench: The recommended procedure is a "reverse quench," where the reaction mixture is added slowly to a large volume of ice-water with vigorous stirring.[6] This helps to dissipate the heat generated.
-
Temperature Control: Maintain the temperature of the quenching mixture below a certain threshold (e.g., 25-30°C) by adding ice as needed.[5]
-
Neutralization: After the initial quench, the acidic solution should be carefully neutralized with a base, such as ammonium (B1175870) hydroxide (B78521) or a saturated solution of sodium bicarbonate, while keeping the temperature low.[1][2]
-
Removal of Excess POCl₃: Before quenching, consider removing the bulk of the unreacted POCl₃ by distillation under reduced pressure. This must be done in a well-ventilated fume hood.[6]
Byproducts & Impurities
Q5: What are the common byproducts in the chlorination of pyridazinediol?
A5:
-
Inorganic Byproducts: The primary inorganic byproducts result from the use of excess POCl₃ and its subsequent hydrolysis during workup. These include phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[4] Incomplete hydrolysis can also lead to metastable intermediates like phosphorodichloridic acid.
-
Organic Byproducts: The exact structures of the organic, color-imparting impurities are not definitively known.[5] They are likely complex condensation or degradation products. Incomplete reaction can also lead to the presence of monochlorinated intermediates such as 6-chloropyridazin-3-ol.[1] Unreacted pyridazinediol may also be present.
Q6: How can I analyze the purity of my this compound and detect impurities?
A6:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for assessing purity.[3][7] A common HPLC method uses a reverse-phase column (like Newcrom R1) with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid or formic acid modifier.[7] GC can also provide purity data, often expressed as a percentage.[3]
-
Spectroscopic Methods:
-
Mass Spectrometry (MS): Can be coupled with GC (GC-MS) to identify the product and potential byproducts based on their mass-to-charge ratio.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the desired product and detect impurities.[8][9]
-
Ultraviolet (UV) Spectroscopy: UV analysis has been used to quantify the level of impurities, particularly before and after purification with bisulfite treatment.[5]
-
-
Melting Point: A sharp melting point close to the literature value (65-69°C) is a good indicator of purity.[10]
Safety & Disposal
Q7: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A7: POCl₃ is highly corrosive, toxic, and reacts violently with water.[4]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store POCl₃ in a dry, well-ventilated area away from water and incompatible materials like alcohols, amines, and strong bases.[4]
-
Spills: Do not use water to clean up POCl₃ spills. Use an inert absorbent material.
Q8: How should I dispose of the waste generated from the reaction and quench?
A8: All waste materials from this reaction should be treated as hazardous waste.[11]
-
Quenched Reaction Mixture: The neutralized aqueous solution from the quench will contain phosphates and chlorides. It should be collected and disposed of according to your institution's hazardous waste guidelines.
-
Organic Solvents: Waste organic solvents from extractions and chromatography should be collected in a designated chlorinated waste container.
-
Empty Reagent Bottles: Empty POCl₃ containers should be carefully rinsed with an inert, dry solvent (like toluene (B28343) or hexane) under an inert atmosphere before being triple-rinsed with water.[11] The rinsates must be treated as hazardous waste.[11] Alternatively, unrinsed empty containers can be disposed of as hazardous waste.[11]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Impurity (%) | Final Impurity (%) | Yield (%) | Reference |
| Filtration (no treatment) | 8.28 | 8.28 | 73.4 | [5] |
| Sodium Bisulfite Treatment | >9 | 1.5 | 75 | [5] |
| Sodium Metabisulfite Treatment | Not specified | 0.8 | 75 | [5] |
Table 2: Reported Yields and Purity under Various Conditions
| Solvent | Reaction Conditions | Purification Method | Yield (%) | Purity (%) (Method) | Reference |
| Chloroform | 50°C, 4 hours | Silica Gel Chromatography | 72.35 | 99.03 (GC) | [3] |
| DMF | 50°C, 4 hours | Silica Gel Chromatography | 68.41 | 98.57 (GC) | [3] |
| Chloroform | 65°C, 3.5 hours | Silica Gel Chromatography | 86 | Not specified | [12] |
| None (neat) | 80°C, Overnight | Quench, Extraction, Concentration | 85 | Not specified | [1] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.[1]
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add pyridazine-3,6-diol (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approx. 5 equivalents) to the flask at room temperature.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature overnight with stirring.
-
Cooling & Concentration: Cool the reaction mixture to room temperature. To reduce the hazard of quenching, it is advisable to remove the excess POCl₃ by vacuum distillation in a fume hood.
-
Quenching: Slowly and carefully pour the concentrated reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralization: While monitoring the temperature and keeping it low with an ice bath, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is approximately 8.
-
Extraction: Extract the aqueous slurry with ethyl acetate (B1210297) (3 times).
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography as needed.
Protocol 2: Purification of Crude this compound using Sodium Metabisulfite
This protocol is adapted from a patented purification procedure.[5]
-
Drowning: Add the crude reaction mixture containing this compound to ice water to maintain a temperature below 25°C.
-
Neutralization: Slowly add concentrated ammonium hydroxide to the mixture, ensuring the temperature remains below 25°C by adding more ice if necessary, until the pH is approximately 6.6.
-
Bisulfite Addition: Add sodium metabisulfite to the neutralized slurry.
-
Heating: Warm the mixture to 60-65°C and hold for a short period until the reaction with impurities is complete (this is often indicated by a color change).
-
Crystallization: Allow the mixture to cool slowly to initiate crystallization of the this compound.
-
Isolation: Once crystallization is complete, cool the mixture to 10°C and collect the purified product by filtration.
-
Washing and Drying: Wash the filter cake with cold water and dry under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 3. CN104447569A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. US3004027A - Process for purification of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound 97 141-30-0 [sigmaaldrich.com]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. Method for synthetizing this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Regioselective Nucleophilic Substitution on 3,6-Dichloropyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine.
Frequently Asked Questions (FAQs)
Q1: What makes regioselective substitution on this compound challenging?
The primary challenge in the functionalization of this compound lies in controlling the extent of the substitution. The pyridazine (B1198779) ring is an electron-deficient system, which makes both chlorine atoms at the C3 and C6 positions highly susceptible to nucleophilic attack.[1] Due to the molecule's symmetry, these positions are electronically equivalent. Therefore, the main difficulty is not in selecting between two different positions, but in achieving selective monosubstitution while preventing the formation of the disubstituted product.
Q2: My reaction is producing a significant amount of the disubstituted product. How can I favor monosubstitution?
Achieving selective monosubstitution is a common goal.[2] To increase the yield of the mono-substituted product, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio or a slight excess of the this compound relative to the nucleophile. This limits the availability of the nucleophile for a second substitution reaction.
-
Lower Reaction Temperature: Lowering the temperature can reduce the reaction rate, allowing for more control. The first substitution deactivates the ring slightly towards a second attack, and lower temperatures can make this difference more pronounced, allowing the reaction to be stopped after the first substitution.
-
Reduce Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS. Stopping the reaction as soon as the starting material is consumed, or when the desired mono-substituted product is maximized, can prevent the formation of the di-substituted byproduct.
-
Choice of Base and Solvent: The reaction conditions can influence the nucleophilicity of the attacking species. A weaker base or a less polar solvent might slow down the second substitution more significantly than the first.
Q3: The nucleophilic substitution reaction is not proceeding or is very sluggish. What are the potential causes and solutions?
If your reaction is not progressing, several factors could be at play:
-
Insufficient Activation: The pyridazine ring is electron-deficient, but strong activation is needed for less reactive nucleophiles. Ensure the reaction conditions are appropriate for the chosen nucleophile.
-
Poor Nucleophile: The nucleophile might not be strong enough. Consider using a stronger nucleophile or adding a catalyst. For amines, using a stronger base can generate a more nucleophilic amide in situ.
-
Suboptimal Reaction Conditions: Temperature and solvent choice are critical. Increasing the temperature can often overcome activation barriers. Microwave irradiation has been shown to be effective in accelerating these reactions, for example, in the mono-amination of this compound.[3]
-
Degradation of Reagents: Ensure the starting materials and solvents are pure and dry, as contaminants can interfere with the reaction.
Q4: How does the choice of nucleophile affect the regioselectivity and reaction outcome?
The nature of the nucleophile is a critical factor. Selective monosubstitution of a single chlorine atom in this compound has been successfully achieved with a variety of oxygen, sulfur, and nitrogen nucleophiles.[2]
-
Hard vs. Soft Nucleophiles: While the C3 and C6 positions are electronically identical, their reactivity can be influenced by the "hardness" or "softness" of the nucleophile, especially if the reaction proceeds through a charge-transfer complex. However, for this symmetric substrate, the primary influence is the nucleophile's intrinsic reactivity.
-
Steric Hindrance: A bulky nucleophile may react more slowly, which can sometimes provide better control over stopping the reaction at the monosubstitution stage.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Poor yield of desired product | Incomplete reaction. | Increase reaction time or temperature. Consider using microwave irradiation to enhance reaction rates.[3] Screen different solvents to improve solubility and reactivity.[4] |
| Formation of side products. | Identify side products via analytical techniques (e.g., GC-MS, NMR). Adjust reaction conditions (temperature, catalyst, stoichiometry) to disfavor side reactions.[4] | |
| Degradation of starting material or product. | Use milder reaction or workup conditions. Avoid unnecessarily high temperatures or extreme pH if your compounds are sensitive.[4] | |
| Low regioselectivity (mixture of mono- and di-substituted products) | Excess nucleophile. | Carefully control the stoichiometry. Use a 1:1 ratio of this compound to nucleophile. |
| Reaction time is too long. | Monitor the reaction progress frequently (e.g., by TLC) and quench the reaction once the desired product concentration is optimal. | |
| High reaction temperature. | Perform the reaction at a lower temperature to increase the difference in reaction rates between the first and second substitution. | |
| Formation of unexpected isomers (in substituted dichloropyridazines) | Electronic effects of existing substituent. | For unsymmetrical dichloropyridazines, the position of attack is governed by the electronic nature of the other substituent. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) direct the nucleophilic attack to different positions.[5] Computational analysis (e.g., LUMO distribution) can help predict the most likely site of attack.[6][7] |
| Steric hindrance. | A bulky substituent near one of the chlorine atoms can sterically hinder the approach of the nucleophile, directing the substitution to the less hindered position.[8] |
Experimental Protocols
Protocol 1: Selective Mono-amination of this compound via Microwave Irradiation [3]
This protocol details the synthesis of 3-amino-6-chloropyridazine (B20888), a key intermediate for further functionalization.
Materials:
-
This compound
-
Ammonium (B1175870) hydroxide (B78521) solution (NH₄OH, 28-30% NH₃ content)
-
20 mL thick-wall borosilicate glass vial with a lid
-
CEM Discover S-Class microwave reactor (or equivalent)
-
Ethyl acetate
-
Hexane
Procedure:
-
Add this compound (1.5 g) and ammonium hydroxide solution (5 mL) to the 20 mL microwave vial.
-
Seal the vial securely with the lid.
-
Place the vial inside the microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at 120°C with a power of 300W (dynamic mode).
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
A precipitate will have formed. Filter the solid product.
-
Wash the collected solid with a mixture of ethyl acetate:hexane (3:7).
-
Dry the product. The resulting 3-amino-6-chloropyridazine (yield: 87%) typically requires no further purification.[3]
Visualizations: Workflows and Decision Making
The following diagrams illustrate key experimental workflows and troubleshooting logic for improving regioselectivity.
Caption: A general workflow for developing and optimizing a regioselective monosubstitution reaction.
Caption: A decision-making flowchart for troubleshooting common issues in regioselectivity.
Caption: Key factors that control the outcome of nucleophilic substitution on this compound.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 3,6-Dichloropyridazine Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3,6-Dichloropyridazine production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete chlorination of 3,6-dihydroxypyridazine. | - Ensure the correct molar ratio of chlorinating agent to 3,6-dihydroxypyridazine is used. For phosphorus oxychloride, a common molar ratio is 1:0.8-15.[1]- Optimize reaction temperature and time. For instance, with phosphorus oxychloride in chloroform, reacting at 50°C for 4 hours has been reported.[2]- With N-chlorosuccinimide (NCS), maintain the reaction temperature between 40-45°C during addition and then at 45-55°C for 2 hours.[3] |
| Side reactions consuming the starting material or product. | - If using phosphorus-based chlorinating agents like PCl₃ or PCl₅, be aware of potential side reactions forming phosphite (B83602) esters or excess phosphorus oxychloride.[3]- Consider using a milder chlorinating agent like N-chlorosuccinimide (NCS) to minimize side reactions.[3] | |
| Loss of product during workup and purification. | - During quenching, pour the reaction mixture into ice water carefully to avoid decomposition.- Optimize the pH during workup. For example, adjusting the pH to around 8 with ammonia (B1221849) has been described.[1]- Avoid purification by fractional distillation at a large scale due to low yields and high corrosion.[4] | |
| High Impurity Levels in the Final Product | Impure starting materials (3,6-dihydroxypyridazine). | - Use high-purity 3,6-dihydroxypyridazine. The purity of this intermediate directly impacts the final product's purity and the overall yield of subsequent reactions.[4] |
| Ineffective purification method. | - Standard recrystallization from aqueous alcohol is often ineffective and may decrease purity.[4]- A patented method involves treating the crude product with sodium metabisulfite (B1197395) to react with impurities, followed by crystallization. This has been shown to reduce impurity levels significantly.[4] | |
| Formation of colored impurities. | - The use of highly pure this compound can lead to a final drug product with improved color, suggesting that impurities in the intermediate contribute to coloration.[4] | |
| Poor Reproducibility Between Batches | Variations in reaction conditions. | - Strictly control reaction parameters such as temperature, addition rates of reagents, and reaction time.[5][6]- Ensure consistent mixing efficiency, as this can differ between small and large-scale reactors.[5] |
| Inconsistent quality of raw materials. | - Establish strong relationships with suppliers and implement quality control checks for all incoming raw materials.[5] | |
| Safety Incidents or Concerns | Inadequate handling of hazardous materials. | - this compound is toxic if swallowed and causes skin and eye irritation.[7][8][9][10][11] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[8][10][11]- Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Handle with extreme care in a fume hood. |
| Runaway reactions. | - Ensure adequate cooling capacity for the reactor, especially during the exothermic addition of reagents.- Monitor the reaction temperature closely throughout the process. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent method is the chlorination of 3,6-dihydroxypyridazine (also known as maleic hydrazide) using a chlorinating agent.[12] Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation.[1][2][13]
Q2: Are there more environmentally friendly synthesis methods available?
A2: Yes, a method using N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of hydrochloric acid and ethanol (B145695) has been developed.[3] This process is considered safer, more environmentally friendly, and results in fewer process impurities compared to using phosphorus-based reagents.[3]
Q3: Why is the purity of this compound so critical?
A3: High purity of this compound, preferably with less than 2% impurities, is crucial as it is often used as an intermediate in the synthesis of pharmaceuticals, such as sulfamethoxypyridazine.[4] Using a highly pure intermediate leads to better yields in subsequent steps and reduces the number of purification steps required for the final active pharmaceutical ingredient (API), resulting in significant cost savings.[4]
Q4: What are the major safety hazards associated with this compound and its synthesis?
A4: this compound is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7][8][9][10][11] The synthesis often involves hazardous reagents like phosphorus oxychloride, which is highly corrosive and reacts with moisture. It is imperative to use appropriate personal protective equipment (PPE), work in a well-ventilated area, and follow all safety protocols for handling these chemicals.[8][10][11]
Q5: Can I purify crude this compound by simple recrystallization?
A5: No, ordinary recrystallization procedures, such as from aqueous alcohol, have been reported to be completely ineffective and can sometimes even lead to a decrease in purity.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Oxychloride
Objective: To synthesize this compound from 3,6-dihydroxypyridazine using phosphorus oxychloride.
Materials:
-
3,6-dihydroxypyridazine
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Sodium sulfate
Procedure:
-
In a round bottom flask under a nitrogen atmosphere, add 3,6-dihydroxypyridazine (125g, 1115 mmol).[13]
-
Carefully add phosphorus oxychloride (520 ml, 5576 mmol) at room temperature.[13]
-
Heat the reaction mixture to 80°C and maintain for an extended period (e.g., overnight).[13]
-
After the reaction is complete, concentrate the mixture under high vacuum at 55-60°C to obtain a thick mass.[13]
-
Dilute the residue with ethyl acetate (1 L).[13]
-
Slowly and carefully quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.[13]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).[13]
-
Combine the organic layers and wash with water (1 L) and then brine (1 L).[13]
-
Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum.[13]
-
Dry the resulting solid under vacuum at 50°C to yield this compound.[13]
Protocol 2: Purification of Crude this compound using Sodium Metabisulfite
Objective: To purify crude this compound containing impurities from the chlorination process.
Materials:
-
Crude this compound
-
Sodium metabisulfite
-
Ice
Procedure:
-
Prepare a mixture of the crude this compound in water.
-
Gradually add the crude product mixture to ice with agitation, maintaining the temperature below 5°C.
-
Add ammonium hydroxide to adjust the pH to approximately 6.6, keeping the temperature below 5°C.[4]
-
Add sodium metabisulfite to the mixture.[4]
-
Warm the mixture to 60-65°C and maintain this temperature until the reaction with impurities is complete.[4]
-
Allow the mixture to cool slowly to induce crystallization of this compound.
-
Once crystallization starts (around 60°C), increase the cooling rate and rapidly cool to 10°C.[4]
-
Filter the solid precipitate to collect the purified this compound.[4]
Quantitative Data Summary
| Parameter | Synthesis with POCl₃ | Synthesis with NCS | Purification with Sodium Metabisulfite |
| Yield | ~85%[13] | ~91%[3] | ~75-79%[4] |
| Purity | Not specified | 99.4%[3] | Impurity reduced to 0.8%[4] |
| Reaction Temperature | 80°C[13] | 40-60°C[3] | 60-65°C[4] |
| Key Reagents | POCl₃[13] | N-chlorosuccinimide, HCl, Ethanol[3] | Sodium metabisulfite, Ammonium hydroxide[4] |
Visualizations
Caption: Workflow for the synthesis of crude this compound.
Caption: Workflow for the purification of crude this compound.
Caption: The relationship between intermediate purity and overall process economy.
References
- 1. CN104447569A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 2. Method for synthetizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. US3004027A - Process for purification of this compound - Google Patents [patents.google.com]
- 5. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 6. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 7. This compound | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. US20080167461A1 - Process for Preparing this compound-1-Oxide - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
degradation pathways of 3,6-Dichloropyridazine under different conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Dichloropyridazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental setups and data interpretation concerning the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under different environmental conditions?
A1: While specific experimental data on this compound is limited, based on the degradation of analogous chlorinated pyridine (B92270) and pyridazine (B1198779) herbicides, the following pathways are likely:
-
Microbial Degradation: This is expected to be the primary degradation pathway in soil and water. Microorganisms, particularly bacteria such as Pseudomonas species, can utilize chloroaromatic compounds as a carbon and nitrogen source. The degradation likely proceeds through initial dechlorination, followed by hydroxylation and subsequent ring cleavage of the pyridazine ring.
-
Photodegradation: this compound may be susceptible to degradation by sunlight, especially in aqueous environments. Photolysis can lead to the cleavage of the carbon-chlorine bonds, resulting in dechlorinated and hydroxylated intermediates.
-
Chemical Degradation (Hydrolysis): Under certain pH and temperature conditions, this compound may undergo hydrolysis. This process involves the substitution of the chlorine atoms with hydroxyl groups, forming chlorohydroxypyridazines and subsequently dihydroxypyridazine. The rate of hydrolysis is influenced by pH, with potentially faster degradation under alkaline conditions.
Q2: What are the potential degradation products of this compound?
A2: Based on analogous compounds, potential degradation products could include:
- Monochlorinated pyridazines (e.g., 3-chloro-6-hydroxypyridazine)
- Dihydroxypyridazine
- Maleic hydrazide (1,2-Dihydropyridazine-3,6-dione)
- Further breakdown products resulting from ring cleavage, such as smaller organic acids and eventually carbon dioxide and water.
Q3: What analytical methods are suitable for studying the degradation of this compound and its products?
A3: Several analytical techniques can be employed:
- High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying the parent compound and its more polar degradation products.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile degradation products. Derivatization may be necessary for less volatile compounds.
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for identifying unknown metabolites and degradation products with high sensitivity and specificity.
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation Observed in Microbial Degradation Studies
| Possible Cause | Troubleshooting Steps |
| Non-viable or inappropriate microbial culture | Ensure the microbial culture is viable and has been previously shown to degrade chloroaromatic compounds. Consider using a mixed microbial consortium from a contaminated site for broader metabolic capabilities. |
| Sub-optimal environmental conditions | Optimize pH, temperature, and moisture content for microbial growth. Most soil bacteria thrive in a pH range of 6-8 and temperatures between 20-30°C. |
| Toxicity of this compound at high concentrations | Perform a dose-response experiment to determine the optimal concentration range for degradation. High concentrations may be inhibitory to microbial activity. |
| Lack of essential nutrients | Ensure the growth medium contains sufficient carbon, nitrogen, phosphorus, and other essential nutrients to support microbial growth and metabolism. |
| Adsorption to experimental apparatus | Use glass vessels and minimize the use of plastics where the compound may adsorb. Run a control with no inoculum to assess abiotic loss. |
Issue 2: Rapid, Uncontrolled Degradation in Photodegradation Experiments
| Possible Cause | Troubleshooting Steps |
| High light intensity | Reduce the intensity of the light source or increase the distance between the light source and the sample. Use a light source that mimics the solar spectrum for environmentally relevant studies. |
| Photosensitizers in the medium | If using a complex medium, be aware of components that can act as photosensitizers (e.g., humic acids). Analyze the degradation in a simple buffer solution as a control. |
| Volatilization of the compound | Ensure your experimental setup is sealed to prevent loss due to volatilization, especially at elevated temperatures. |
Quantitative Data Summary
Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically for the degradation of this compound. However, for similar chloroaromatic herbicides, half-lives can range from a few days to several months depending on the environmental conditions. Researchers are encouraged to establish baseline degradation rates under their specific experimental conditions.
Experimental Protocols
Protocol 1: General Microbial Degradation Study in Soil
-
Soil Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize. Characterize the soil properties (pH, organic matter content, texture).
-
Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired concentration, allowing the solvent to evaporate completely.
-
Incubation: Place the spiked soil in incubation vessels (e.g., glass microcosms). Adjust the moisture content to an optimal level (e.g., 60% of water holding capacity). Incubate at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At predetermined time points, collect soil samples from the microcosms.
-
Extraction: Extract this compound and its degradation products from the soil using an appropriate solvent (e.g., acetonitrile/water mixture).
-
Analysis: Analyze the extracts using HPLC-UV or LC-MS/MS to quantify the remaining parent compound and identify degradation products.
Protocol 2: Photodegradation Study in Aqueous Solution
-
Solution Preparation: Prepare a solution of this compound in a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7) at a known concentration.
-
Irradiation: Place the solution in quartz tubes or other UV-transparent vessels. Irradiate the samples with a light source that simulates sunlight (e.g., a xenon arc lamp).
-
Controls: Prepare control samples wrapped in aluminum foil to keep them in the dark to account for any abiotic degradation not due to light. Place these controls alongside the irradiated samples.
-
Sampling: At various time intervals, withdraw aliquots from both the irradiated and control samples.
-
Analysis: Analyze the samples directly by HPLC-UV or LC-MS to determine the concentration of this compound.
Visualizations
Caption: Proposed microbial degradation pathway of this compound.
Caption: A simplified proposed photodegradation pathway for this compound.
Caption: General experimental workflow and troubleshooting logic for degradation studies.
Validation & Comparative
Reactivity Under the Microscope: A Comparative Guide to 3,6-Dichloropyridazine and its Dihalo-Isomers
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalopyridazines, in particular, offer a versatile platform for the synthesis of novel molecular entities. This guide provides a comparative analysis of the reactivity of 3,6-dichloropyridazine against other dihalopyridazine isomers, with a focus on nucleophilic aromatic substitution (SNAr), a pivotal reaction in drug discovery.
While this compound is a widely utilized and commercially available building block, a comprehensive understanding of its reactivity profile in comparison to its isomers—3,4-, 3,5-, and 4,5-dichloropyridazine—is crucial for rational synthetic design. Direct comparative kinetic studies are sparse in the literature; however, a qualitative and semi-quantitative comparison can be established based on the fundamental principles of SNAr on electron-deficient diazine systems.
The Decisive Role of Nitrogen: Predicting Reactivity
The reactivity of dichloropyridazines in SNAr reactions is predominantly governed by the electron-withdrawing effect of the two adjacent nitrogen atoms. This effect polarizes the carbon-chlorine bonds, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. The stability of the intermediate Meisenheimer complex, a key factor in the reaction rate, is influenced by the position of the nitrogen atoms relative to the substitution site. The closer the nitrogen atoms are to the reacting carbon, the greater their ability to stabilize the negative charge of the intermediate, thus accelerating the reaction.[1]
Based on these electronic effects, a general trend in reactivity can be predicted. The carbon atoms in the pyridazine (B1198779) ring are activated by the adjacent nitrogen atoms. In this compound, both chlorine atoms are in positions activated by the nitrogens. A similar activation is present in other isomers, and the relative reactivity will depend on the specific position of the chlorine atoms and the ability of the nitrogen atoms to stabilize the reaction intermediate.
Comparative Reactivity Overview
While precise kinetic data for a direct comparison is limited, a qualitative assessment of reactivity can be made based on the electronic properties of the different isomers.
| Compound | Structure | Predicted Relative Reactivity in SNAr | Notes |
| This compound |
| High | Both chlorine atoms are in positions activated by the adjacent nitrogen atoms, facilitating nucleophilic attack. It is widely used in the synthesis of pharmaceuticals and agrochemicals.[2] |
| 3,4-Dichloropyridazine (B174766) |
| Moderate to High | The chlorine at the 4-position is activated by the adjacent nitrogen, while the chlorine at the 3-position is also influenced by the nitrogen atoms. |
| 3,5-Dichloropyridazine |
| Moderate | Both chlorine atoms are meta to one of the nitrogen atoms, leading to a moderate level of activation compared to ortho or para positions. |
| 4,5-Dichloropyridazine |
| High | Both chlorine atoms are in positions activated by the adjacent nitrogen atoms, similar to the 3,6-isomer, suggesting a comparable high reactivity. |
Experimental Protocols and Observations
Below are representative experimental protocols for nucleophilic substitution reactions on dichloropyridazines, illustrating the conditions under which these scaffolds can be functionalized.
Protocol 1: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde from this compound
This protocol demonstrates a typical nucleophilic aromatic substitution where an oxygen nucleophile displaces one of the chlorine atoms on this compound.
Reaction:
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add 4-hydroxybenzaldehyde (B117250) (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture at reflux for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired product.[2]
Protocol 2: General Synthesis of 3,4-Dichloropyridazine
While specific nucleophilic substitution examples for 3,4-dichloropyridazine are less common in readily available literature, its synthesis provides insight into its handling and potential for further reactions.
Procedure:
The synthesis of 3,4-dichloropyridazine can be achieved through a multi-step process starting from a suitable precursor, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).[3]
Protocol 3: General Synthesis of 3,5-Dichloropyridazine
Similar to the 3,4-isomer, detailed reactivity studies are not abundant. Its synthesis, however, has been reported.[4]
Procedure:
3,5-Dichloropyridazine can be synthesized from 2,4,4,4-tetrachlorocrotonaldehyde and semicarbazide (B1199961) hydrochloride. The product is a white crystalline solid.[4]
Protocol 4: Synthesis of 4,5-dichloro-3-pyridazone from Mucochloric Acid
This protocol describes the synthesis of a precursor to 4,5-dichloropyridazine, highlighting a common synthetic route to this isomer.
Procedure:
-
A stirred solution of mucochloric acid (1.0 eq) in water is warmed to 80-100 °C.
-
A mixture of hydrazine (B178648) sulfate (B86663) (0.8 eq) and sodium acetate (B1210297) (0.8 eq) is added.
-
The resulting solid is collected by filtration and recrystallized from water to yield 4,5-dichloro-3-pyridazone.[5]
Visualizing Reactivity and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the predicted reactivity trends and a general experimental workflow.
Caption: Predicted relative reactivity of dichloropyridazine isomers in SNAr reactions.
Caption: General experimental workflow for nucleophilic aromatic substitution on dichloropyridazines.
Conclusion
In the landscape of dihalopyridazines, the 3,6- and 4,5-isomers are predicted to be the most reactive towards nucleophilic aromatic substitution due to the optimal positioning of the nitrogen atoms for stabilizing the reaction intermediate. While this compound is the most studied and commercially available isomer, understanding the potential of other isomers opens new avenues for scaffold diversification in drug discovery. The provided protocols and workflows serve as a practical guide for researchers embarking on the synthesis of novel pyridazine-containing compounds. Further computational studies could provide more precise quantitative comparisons of the reactivity of these valuable building blocks.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]
- 4. 3,5-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
3,6-Dichloropyridazine: A Comparative Guide to its Role as a Pharmacophore in Drug Development
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the myriad of options, the 3,6-dichloropyridazine moiety has emerged as a versatile and potent pharmacophore, particularly in the development of kinase inhibitors for oncology. This guide provides an objective comparison of the this compound scaffold against other common heterocycles, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Physicochemical Properties: A Foundation for Drug-likeness
The this compound core possesses a unique combination of physicochemical properties that make it an attractive starting point for drug design. The two chlorine atoms offer reactive handles for facile derivatization, allowing for the exploration of a wide chemical space through nucleophilic substitution reactions. The adjacent nitrogen atoms in the pyridazine (B1198779) ring act as hydrogen bond acceptors and contribute to the molecule's polarity and dipole moment, which can be crucial for target engagement and solubility.
Table 1: Comparison of Physicochemical Properties of Dichlorinated Heterocycles
| Property | This compound | 2,4-Dichloropyrimidine (B19661) | 2,6-Dichloropyridine |
| Molecular Formula | C4H2Cl2N2 | C4H2Cl2N2 | C5H3Cl2N |
| Molecular Weight | 148.98 | 148.98 | 147.99 |
| Melting Point (°C) | 65-69 | 59-61 | 87-90 |
| LogP (calculated) | 1.39 | 1.52 | 1.80 |
| Dipole Moment (Debye) | ~3.9 | ~2.5 | ~1.8 |
Note: LogP and dipole moment values are estimations and can vary based on the calculation method.
The higher dipole moment of this compound compared to its pyrimidine (B1678525) and pyridine (B92270) analogues suggests a greater potential for polar interactions, which can be advantageous for binding to the ATP pocket of kinases.
Performance as a Pharmacophore in Kinase Inhibition
The utility of the this compound scaffold is prominently demonstrated in the development of cyclin-dependent kinase 2 (CDK2) inhibitors. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.
A study on 3,6-disubstituted pyridazine derivatives identified several potent CDK2 inhibitors.[1] The 3,6-dichloro precursor serves as a crucial intermediate in the synthesis of these active compounds. The subsequent structure-activity relationship (SAR) studies revealed that substitutions at the 3- and 6-positions of the pyridazine ring are critical for inhibitory activity.
Table 2: In Vitro CDK2 Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives [1]
| Compound | R1 | R2 | CDK2 IC50 (nM) |
| 11e | 4-fluorophenylamino | morpholino | 151 ± 6.16 |
| 11h | 3-chloro-4-fluorophenylamino | morpholino | 43.8 ± 1.79 |
| 11l | (tetrahydro-2H-pyran-4-yl)methylamino | morpholino | 55.6 ± 2.27 |
| 11m | morpholino | (tetrahydro-2H-pyran-4-yl)methylamino | 20.1 ± 0.82 |
Data from a study on 3,6-disubstituted pyridazines as anticancer agents.[1]
These results highlight the potential of the 3,6-disubstituted pyridazine scaffold to generate highly potent kinase inhibitors. The substitutions at the chloro-positions allow for fine-tuning of the molecule's properties to achieve high affinity and selectivity.
Cytotoxicity Against Cancer Cell Lines
The translation of enzymatic inhibition to cellular activity is a crucial step in drug development. The aforementioned 3,6-disubstituted pyridazine derivatives were also evaluated for their cytotoxic effects against human breast cancer cell lines.
Table 3: In Vitro Cytotoxicity of 3,6-Disubstituted Pyridazine Derivatives against Human Breast Cancer Cell Lines [1]
| Compound | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 11e | 12.3 ± 0.41 | 15.4 ± 0.51 |
| 11h | 1.5 ± 0.05 | 2.3 ± 0.08 |
| 11l | 1.2 ± 0.04 | 1.8 ± 0.06 |
| 11m | 0.43 ± 0.01 | 0.99 ± 0.03 |
Data from a study on 3,6-disubstituted pyridazines as anticancer agents.[1]
The potent enzymatic inhibition of CDK2 by these compounds correlates with significant cytotoxicity in cancer cell lines, demonstrating the effectiveness of the 3,6-disubstituted pyridazine pharmacophore in a cellular context.
Comparison with Other Heterocyclic Scaffolds
While direct, head-to-head comparisons of this compound with its bioisosteres (e.g., 2,4-dichloropyrimidine or 2,6-dichloropyridine) bearing identical side chains are limited in the literature, some general principles can be inferred. The arrangement of nitrogen atoms in the pyridazine ring influences the vector of hydrogen bond acceptors and the overall electronic distribution, which can lead to different binding modes and selectivities compared to pyrimidine or pyridine-based inhibitors.
For instance, in a comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents, both scaffolds yielded active compounds, but the pyridine derivatives demonstrated slightly better efficacy in some assays.[2] This underscores that while bioisosteric replacement is a valuable strategy, the specific heterocyclic core can have a tangible impact on biological activity. The choice between these scaffolds often depends on the specific target and the desired pharmacological profile.
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound-based inhibitors function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
The diagram above illustrates the role of CDK2 in the G1/S phase transition of the cell cycle. Growth factor signaling leads to the activation of Cyclin D-CDK4/6, which phosphorylates the retinoblastoma protein (Rb), causing the release of the E2F transcription factor. E2F then promotes the transcription of genes necessary for S phase, including Cyclin E. The Cyclin E-CDK2 complex is then activated, further promoting DNA replication. Inhibitors based on the this compound scaffold can block the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: General workflow for screening kinase inhibitors.
This workflow outlines the typical steps involved in identifying and characterizing kinase inhibitors. It begins with a primary screen of a compound library using an in vitro biochemical assay to identify initial "hits." These hits are then subjected to dose-response studies to determine their potency (IC50). Promising compounds proceed to secondary screening, often involving cell-based assays like the MTT assay, to assess their effects on cell viability. Finally, lead compounds are selected for further optimization.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase. The assay quantifies the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates higher kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound or DMSO control to the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight (for adherent cells).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The this compound scaffold represents a valuable and versatile pharmacophore in modern drug discovery, particularly in the realm of kinase inhibitors. Its favorable physicochemical properties and the synthetic accessibility of its derivatives have enabled the development of potent and cell-active compounds. While direct, comprehensive comparative data against other heterocyclic cores remains an area for further research, the existing evidence strongly supports the utility of the this compound moiety as a privileged structure. By understanding its properties and leveraging the experimental approaches outlined in this guide, researchers can continue to exploit this scaffold to develop novel and effective therapies for a range of diseases.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Pyridazine Derivatives in Modern Drug Discovery: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with enhanced efficacy and selectivity is a perpetual endeavor. Among the heterocyclic compounds that have garnered significant attention, pyridazine (B1198779) and its derivatives have emerged as a privileged scaffold in medicinal chemistry. Their unique structural and physicochemical properties have led to the development of a plethora of bioactive molecules with diverse therapeutic applications, ranging from oncology and inflammation to neurodegenerative disorders. This guide provides an objective comparison of the efficacy of various pyridazine derivatives, supported by experimental data, to inform the rational design and selection of next-generation therapeutic agents.
Comparative Efficacy of Pyridazine Derivatives in Oncology
Pyridazine-based compounds have demonstrated remarkable potential as anticancer agents, primarily through the inhibition of key kinases involved in tumor growth, proliferation, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been a prominent target for many pyridazine derivatives.
Table 1: Comparative Inhibitory Activity of Pyridazine Derivatives against VEGFR-2 and Cancer Cell Lines
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | VEGFR-2 | 0.0922 (92.2% inhibition) | HCT-116 (Colon) | <10 | [1] |
| Compound 10 | VEGFR-2 | 0.12 | HepG2 (Liver) | 4.25 | [2] |
| Compound 8 | VEGFR-2 | 0.13 | HepG2 (Liver) | 4.34 | [2] |
| Compound 9 | VEGFR-2 | 0.13 | HepG2 (Liver) | 4.68 | [2] |
| Sorafenib (Reference) | VEGFR-2 | 0.10 | HepG2 (Liver) | 9.18 | [2] |
| Imatinib (Reference) | - | - | HCT-116 (Colon) | - | [1] |
Pyridazine Derivatives in the Modulation of Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and pyridazine derivatives have shown promise as potent anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways, such as Cyclooxygenase-2 (COX-2) and the NF-κB pathway.
Table 2: Comparative Inhibitory Activity of Pyridazine Derivatives against COX-2
| Compound ID | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (SI) for COX-2 | Reference |
| Compound 3g | 43.84 | 504.6 | 11.51 | [3] |
| Compound 6a | 53.01 | - | - | [3] |
| Compound 3d | 67.23 | - | - | [3] |
| Compound 9a | 15.50 | 330 | 21.29 | [4] |
| Compound 16b | 16.90 | 315 | 18.63 | [4] |
| Compound 12 | 17.10 | - | - | [4] |
| Celecoxib (Reference) | 73.53 | 866.2 | 11.78 | [3] |
| Indomethacin (Reference) | 739.2 | 145.6 | 0.20 | [3] |
Pyridazine Derivatives Targeting Neuroinflammation and Neurodegeneration
Recent studies have highlighted the potential of pyridazine derivatives in treating neurodegenerative diseases by targeting neuroinflammatory pathways, such as the NLRP3 inflammasome.[5][6] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines.
Key Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and to standardize the evaluation of pyridazine derivatives, it is crucial to understand the key signaling pathways they modulate and the experimental workflows used to assess their efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. meliordiscovery.com [meliordiscovery.com]
Navigating the Structural Maze: A Comparative Guide to the Validation of 3,6-Dichloropyridazine
For researchers, scientists, and professionals in drug development, the precise structural confirmation of heterocyclic compounds is a cornerstone of molecular design and synthesis. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3,6-dichloropyridazine, a key building block in medicinal chemistry. While single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, its application to this compound is hampered by significant challenges in obtaining suitable single crystals. This guide, therefore, explores viable and robust alternative and complementary techniques, presenting their experimental data and protocols to offer a holistic approach to structural validation.
The inherent difficulty in growing diffraction-quality single crystals of this compound, reportedly due to large structural disorder, necessitates a multi-pronged analytical approach. This guide delves into the utility of gas-phase electron diffraction, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR and Raman) in piecing together the structural puzzle of this important molecule. Furthermore, we will draw comparative insights from the X-ray crystallographic data of a closely related derivative to understand the pyridazine (B1198779) core's geometry in the solid state.
Comparative Analysis of Structural and Spectroscopic Data
To facilitate a clear comparison, the data obtained from various analytical methods for this compound and a crystalline derivative are summarized below.
Table 1: Molecular Geometry Comparison - Gas-Phase Electron Diffraction of this compound vs. X-ray Diffraction of a Derivative
| Parameter | This compound (Gas-Phase Electron Diffraction) | 6-(4-chlorophenyl)-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine (X-ray Crystallography) |
| Bond Lengths (Å) | ||
| N-N | 1.339 (8) | 1.363 (3) |
| N-C | 1.334 (9) | 1.321 (4) - 1.335 (4) |
| C3-C4 | 1.373 (8) | 1.401 (4) |
| C4-C5 | 1.377 (9) | 1.365 (5) |
| C-Cl | 1.717 (3) | - |
| Bond Angles (°) | ||
| N-N-C | 118.6 (2) | 119.8 (3) |
| N-C-C | 124.6 (3) | 122.3 (3) - 123.5 (3) |
| C-C-Cl | 120.0 (5) | - |
Note: The derivative data provides context for the pyridazine ring geometry in a crystalline environment.
Table 2: Spectroscopic Data Summary for this compound
| Technique | Key Observations and Data |
| ¹H NMR | A single peak observed, consistent with the two equivalent protons on the pyridazine ring. The chemical shift is typically around δ 7.6 ppm (in CDCl₃). |
| ¹³C NMR | Two distinct signals are expected: one for the carbon atoms bearing the chlorine atoms (C3 and C6) and another for the unsubstituted carbon atoms (C4 and C5). Reported chemical shifts are approximately δ 152 ppm (C3/C6) and δ 131 ppm (C4/C5) (in DMSO-d₆).[4] |
| Mass Spectrometry (EI) | The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 148, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak is approximately 65% of M⁺, and M+4 is about 10%). Key fragmentation pathways include the loss of a chlorine atom and the cleavage of the pyridazine ring. |
| IR Spectroscopy | Characteristic vibrational bands include C-H stretching (~3050-3100 cm⁻¹), C=N and C=C stretching in the aromatic ring (1400-1600 cm⁻¹), and a strong C-Cl stretching band (~700-800 cm⁻¹). |
| Raman Spectroscopy | Complements the IR data, with strong bands often observed for the symmetric vibrations of the pyridazine ring. |
Experimental and Logical Workflows
The validation of this compound's structure follows a logical progression, starting from fundamental spectroscopic confirmations to more detailed geometric analysis. The challenges with X-ray crystallography necessitate placing greater emphasis on alternative methods.
Detailed Experimental Protocols
1. Gas-Phase Electron Diffraction (GED)
-
Principle: A high-energy electron beam is diffracted by the gaseous molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances and bond angles.
-
Sample Preparation: A solid sample of this compound is heated in a vacuum chamber to generate a molecular beam.
-
Data Acquisition: The electron beam (typically 40-60 keV) is passed through the molecular beam. The scattered electrons are detected on a photographic plate or a CCD detector.
-
Data Analysis: The radial distribution function is calculated from the diffraction pattern, from which the geometric parameters of the molecule are refined using computational models.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: The magnetic properties of atomic nuclei are used to obtain information about the chemical environment and connectivity of atoms in a molecule.
-
Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts and coupling constants of the hydrogen atoms.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number and chemical environment of the carbon atoms.
3. Mass Spectrometry (MS)
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) to determine the molecular weight and fragmentation pattern.
-
Ionization Method: Electron Ionization (EI) is commonly used for small, relatively stable molecules like this compound.
-
Sample Introduction: The sample can be introduced directly as a solid or via a gas chromatograph (GC-MS).
-
Data Acquisition: The mass spectrometer is scanned over a relevant m/z range (e.g., 40-200 amu) to obtain the mass spectrum.
4. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
-
Principle: These techniques probe the vibrational modes of a molecule. FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
-
Sample Preparation: For FTIR, the sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or in solution. For Raman, the solid sample can be analyzed directly.
-
Data Acquisition: An FTIR or Raman spectrometer is used to record the vibrational spectrum, typically in the range of 400-4000 cm⁻¹.
Conclusion: A Synergistic Approach to Structural Validation
The structural elucidation of this compound serves as an excellent case study for the necessity of a multi-technique approach when the preferred method of single-crystal X-ray crystallography is not feasible. Gas-phase electron diffraction provides precise geometric data in the absence of intermolecular forces, offering a unique insight into the inherent structure of the molecule. This data, when combined with the robust connectivity and environmental information from NMR spectroscopy, the molecular weight confirmation from mass spectrometry, and the functional group identification from vibrational spectroscopy, provides an undeniable and comprehensive validation of the structure of this compound. The comparative use of X-ray data from a derivative further enriches this understanding by providing a glimpse into the solid-state conformation of the pyridazine ring system. For researchers working with this and similar challenging molecules, this integrated analytical strategy is indispensable for accurate and reliable structural characterization.
References
- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Biological Activity of 3,6-Dichloropyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazine (B1198779) scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Derivatives of 3,6-dichloropyridazine, in particular, have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of various 3,6-disubstituted pyridazine derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives
Numerous studies have highlighted the potential of 3,6-disubstituted pyridazines as potent anticancer agents. A notable mechanism of action for some of these derivatives is the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4] Aberrant CDK2 activity is frequently observed in various cancers, making it a promising therapeutic target.[1][2]
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of a series of 3,6-disubstituted pyridazine derivatives against human breast cancer (T-47D, MDA-MB-231) and ovarian cancer (SKOV-3) cell lines. Additionally, the CDK2 inhibitory activity of selected compounds is presented.
| Compound ID | R¹ Substituent | R² Substituent | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | SKOV-3 IC₅₀ (µM) | CDK2 IC₅₀ (nM) |
| 11a | Adamantyl | Morpholine | 1.37 ± 0.04 | 2.18 ± 0.07 | > 50 | Not Tested |
| 11e | Adamantyl | N-methylpiperazine | 2.62 ± 0.08 | 5.34 ± 0.17 | > 50 | 151 ± 6.16 |
| 11h | tert-Butyl | N-methylpiperazine | 1.60 ± 0.05 | 4.88 ± 0.15 | > 50 | 43.8 ± 1.79 |
| 11i | n-Butyl | Morpholine | 1.57 ± 0.05 | 3.21 ± 0.11 | > 50 | Not Tested |
| 11l | Methyltetrahydropyran | N-methylpiperazine | 1.57 ± 0.05 | 1.30 ± 0.04 | > 50 | 55.6 ± 2.27 |
| 11m | Methyltetrahydropyran | Morpholine | 0.43 ± 0.01 | 0.99 ± 0.03 | > 50 | 20.1 ± 0.82 |
| Doxorubicin | (Reference Drug) | 0.45 ± 0.02 | 0.88 ± 0.05 | 1.21 ± 0.09 | Not Applicable |
Data sourced from a study on 3,6-disubstituted pyridazines as anticancer agents.[1][2][4]
Another study reported on 3-alkylamino-6-allylthio-pyridazine derivatives, which showed notable potency against the MCF-7 breast cancer cell line.[5]
| Compound ID | R¹ Substituent | R² Substituent | MCF-7 IC₅₀ (µg/mL) |
| 35 | Allylthio | n-Propylamino | 17.2 |
| 36 | Allylthio | n-Butylamino | 17.16 |
| 5-FU | (Reference Drug) | 477.47 |
Data sourced from a study on the advancements of anti-breast cancer synthetic small molecules.[5]
Mechanism of Action: CDK2 Inhibition and Apoptosis
Several potent 3,6-disubstituted pyridazine derivatives exert their anticancer effects by inhibiting CDK2, leading to cell cycle arrest and induction of apoptosis.[1][2][4] The general signaling pathway is depicted below.
Antimicrobial Activity of this compound Derivatives
Pyridazine derivatives have also demonstrated significant potential as antimicrobial agents.[6][7][8] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and bacterial growth.
Comparative Antimicrobial Potency
The following table presents the minimum inhibitory concentration (MIC) values of novel pyridazinone derivatives against a panel of pathogenic bacteria.
| Compound ID | S. aureus (MRSA) MIC (µM) | E. coli MIC (µM) | A. baumannii MIC (µM) | P. aeruginosa MIC (µM) | S. typhimurium MIC (µM) |
| 3 | 4.52 | > 36.21 | > 36.21 | > 36.21 | > 36.21 |
| 7 | 7.80 | 7.80 | 7.80 | > 31.21 | 7.80 |
| 13 | > 29.92 | > 29.92 | 3.74 | 7.48 | > 29.92 |
| Amikacin | 1.71 | 0.85 | 0.43 | 1.71 | 1.71 |
Data sourced from a study on the antibacterial activity of novel pyridazinone derivatives.[9]
Another study on pyridazinone-based derivatives reported their antimicrobial activity against various bacterial and fungal strains.[7]
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 8g | >128 | >128 | 16 |
| 10h | 16 | 128 | >128 |
| Sorafenib | 4 | 1 | >128 |
| Gentamicin | 0.5 | 0.5 | - |
| Ketoconazole | - | - | 2 |
Data sourced from a study on pyridazinone-based derivatives as anticancer and antimicrobial agents.[7]
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
The antimicrobial activity of some pyridazine derivatives is attributed to their ability to inhibit bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of 3,6-Disubstituted Pyridazine Derivatives (General Procedure)
A common synthetic route to 3,6-disubstituted pyridazines starts from the commercially available this compound. The following is a representative two-step procedure:
-
Nucleophilic Substitution: this compound is reacted with a nucleophile (e.g., an amine or alcohol) in the presence of a base (e.g., K₂CO₃ or Et₃N) in a suitable solvent (e.g., DMF or CH₃CN) at elevated temperatures. This selectively substitutes one of the chlorine atoms.
-
Suzuki Coupling: The resulting 3-chloro-6-substituted pyridazine is then subjected to a palladium-catalyzed Suzuki coupling reaction with a boronic acid to introduce the second substituent at the 6-position.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity
This method is used to determine the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland standard) is prepared.
-
Plate Inoculation: A Mueller-Hinton agar (B569324) plate is uniformly swabbed with the bacterial suspension.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The MIC is determined by broth microdilution method.
CDK2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the CDK2 enzyme.
-
Reaction Mixture Preparation: A reaction mixture containing CDK2/Cyclin A, a substrate (e.g., histone H1), and ATP in a kinase buffer is prepared.
-
Inhibitor Addition: The test compound at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for a specific time (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified, often using a radiometric assay (³²P-ATP) or an antibody-based method (ELISA). The IC₅₀ value is the concentration of the inhibitor that reduces enzyme activity by 50%.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies indicate that the nature of the substituents at the 3 and 6 positions of the pyridazine ring plays a crucial role in determining the biological activity and target selectivity. Further optimization of these derivatives could lead to the discovery of potent and selective therapeutic agents. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate ongoing research and development in this exciting field.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mdpi.com [mdpi.com]
Unveiling the Binding Affinity of 3,6-Dichloropyridazine Derivatives: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecules to their biological targets is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the binding affinity of a series of 3,6-disubstituted pyridazine (B1198779) derivatives, which are analogs of the core scaffold 3,6-dichloropyridazine. The focus of this comparison is their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a significant target in cancer therapy.
This analysis is based on the findings from a study by Sabt et al. (2020), which synthesized a series of these compounds and evaluated their anticancer properties through both computational and experimental approaches. The data presented here offers a clear comparison of how different substitutions on the pyridazine core influence binding affinity to CDK2.
Quantitative Data Summary
The following tables summarize the computational and experimental data for a selection of 3,6-disubstituted pyridazine derivatives, providing a clear comparison of their predicted and actual binding affinities to CDK2.[1][2]
Table 1: In Silico Molecular Docking and CDK2 Inhibition Data
| Compound ID | Docking Score (kcal/mol) | CDK2 Inhibitory IC50 (nM) |
| 11e | -9.0 | 151 ± 6.16 |
| 11h | -10.1 | 43.8 ± 1.79 |
| 11l | -9.5 | 55.6 ± 2.27 |
| 11m | -10.2 | 20.1 ± 0.82 |
| Roniciclib (Reference) | -9.2 | Not Reported in this study |
IC50 values represent the concentration of the compound required to inhibit 50% of the CDK2 enzyme activity. A lower IC50 value indicates a higher binding affinity and potency.[1]
Table 2: Anti-proliferative Activity against Breast Cancer Cell Lines
| Compound ID | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 11e | 2.62 ± 0.08 | Not Reported |
| 11h | 1.60 ± 0.05 | Not Reported |
| 11l | 1.57 ± 0.05 | 1.30 ± 0.04 |
| 11m | 0.43 ± 0.01 | 0.99 ± 0.03 |
IC50 values represent the concentration of the compound required to inhibit 50% of the proliferation of the specified cancer cell line.[1]
Experimental and Computational Protocols
The following sections detail the methodologies used to obtain the data presented above, providing a framework for the computational and experimental evaluation of 3,6-disubstituted pyridazine derivatives.
Molecular Docking Protocol
The in silico molecular docking studies were performed to predict the binding mode and affinity of the synthesized pyridazine derivatives within the active site of CDK2.[1]
-
Protein Preparation: The crystal structure of the CDK2 protein was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of the 3,6-disubstituted pyridazine derivatives were sketched and optimized to their lowest energy conformation.
-
Docking Simulation: A docking algorithm was used to place the prepared ligands into the defined active site of the CDK2 protein. The simulation generated multiple possible binding poses for each ligand.
-
Scoring and Analysis: The generated poses were evaluated using a scoring function that estimates the binding free energy, reported in kcal/mol. The pose with the most favorable (lowest) docking score was selected as the most likely binding mode. The interactions between the ligand and the amino acid residues of the protein were then analyzed.
In Vitro CDK2 Kinase Assay Protocol
The enzymatic assay was conducted to experimentally determine the inhibitory activity of the pyridazine derivatives against CDK2.[1]
-
Reaction Mixture Preparation: A reaction mixture containing the purified CDK2 enzyme, a suitable substrate (e.g., a peptide), and ATP in an appropriate buffer solution was prepared.
-
Compound Incubation: The test compounds (pyridazine derivatives) were added to the reaction mixture at various concentrations. A control reaction without any inhibitor was also run.
-
Reaction Initiation and Incubation: The enzymatic reaction was initiated by the addition of ATP. The mixture was then incubated for a specific period at a controlled temperature to allow the kinase to phosphorylate the substrate.
-
Detection of Activity: The amount of phosphorylated substrate was quantified using a suitable detection method. This often involves the use of antibodies that specifically recognize the phosphorylated form of the substrate or by measuring the amount of ADP produced.
-
IC50 Determination: The percentage of CDK2 inhibition for each compound concentration was calculated relative to the control. The IC50 value was then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved in this research, the following diagrams were created using the DOT language.
Comparative Performance Analysis
The presented data highlights the potential of the 3,6-disubstituted pyridazine scaffold as a source of potent CDK2 inhibitors.
-
Structure-Activity Relationship: A clear structure-activity relationship can be observed from the data. Compound 11m , which has a docking score of -10.2 kcal/mol, also exhibits the lowest IC50 value for CDK2 inhibition (20.1 nM), indicating it is the most potent inhibitor in this series.[1] This suggests that the specific substitutions on compound 11m are optimal for binding to the CDK2 active site among the tested analogs.
-
Correlation between Computational and Experimental Data: There is a good correlation between the in silico docking scores and the in vitro CDK2 inhibitory activities. Compounds with more favorable (more negative) docking scores generally show lower IC50 values, validating the use of molecular docking as a predictive tool in the early stages of drug discovery for this class of compounds.[1]
-
Anti-proliferative Effects: The potent inhibition of CDK2 by these compounds translates to significant anti-proliferative activity against breast cancer cell lines. Notably, compound 11m demonstrates sub-micromolar IC50 values against both T-47D and MDA-MB-231 cell lines, underscoring its potential as a lead compound for the development of novel anticancer agents.[1]
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 3,6-Disubstituted Pyridazine Analogs as Potential Therapeutic Agents
A comprehensive guide for researchers, scientists, and drug development professionals on the in-silico performance of 3,6-disubstituted pyridazine (B1198779) derivatives against various biological targets. This guide provides a comparative overview of their binding affinities, key interactions, and the experimental methodologies employed in these docking studies.
The pyridazine scaffold, particularly with substitutions at the 3 and 6 positions, is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities. Molecular docking studies are crucial in understanding the binding modes and predicting the affinity of these compounds for their protein targets, thus guiding the development of more potent and selective therapeutic agents.[1] This guide synthesizes data from multiple studies to offer a comparative perspective on the therapeutic potential of these analogs.
Quantitative Docking Data Summary
The following tables summarize key quantitative data from various docking studies on 3,6-disubstituted pyridazine analogs, highlighting their binding affinities and inhibitory potential against a range of biological targets.
Table 1: Docking Performance of Pyridazine Analogs Against Cancer-Related Targets
| Target Protein | Ligand/Compound | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind) (kcal/mol) | Inhibition Constant (Ki or IC50) (µM) |
| Mcl-1 | Compound 8f | - | -55.51 | 0.31 (Ki) |
| Mcl-1 | Compound 8j | - | - | 0.32 (Ki) |
| Mcl-1 | Compound 8k | - | -57.09 | 0.35 (Ki) |
| Mcl-1 | Compound 8l | - | -58.96 | 0.34 (Ki) |
| Mcl-1 | Sunitinib (Reference) | - | - | 0.36 (Ki) |
| c-Met | Compound 4g | - | - | 0.163 ± 0.01 (IC50) |
| Pim-1 | Compound 4g | - | - | 0.283 ± 0.01 (IC50) |
| DNA (PDB: 6BNA) | R67 | - | -42.683 kJ/mol | - |
| CDK2 | Compound 11m | - | - | 0.43 ± 0.01 (IC50 against T-47D) |
| CDK2 | Compound 11m | - | - | 0.99 ± 0.03 (IC50 against MDA-MB-231) |
| JNK1 | Compound 9e | - | - | Growth inhibition of 97.91% on A498 renal cancer cell line |
Data collated from multiple sources.[2][3][4][5][6][7]
Table 2: Docking Performance of Pyridazine Analogs Against Other Targets
| Target Protein | Ligand/Compound | Docking Score (kcal/mol) | Inhibition Constant (IC50) (µM) |
| COX-1 | Compound PY4 | -6.081 | - |
| COX-2 | Compound PY5 | -8.602 | - |
| COX-2 | Compound 4c | - | 0.26 |
| COX-2 | Compound 6b | - | 0.18 |
| COX-2 | Celecoxib (Reference) | - | 0.35 |
| Carbonic Anhydrase II | Compound 4a | - | 12.1 |
| Carbonic Anhydrase II | Compound 4b | - | 19.1 |
| Carbonic Anhydrase II | Compound 4c | - | 13.8 |
| Carbonic Anhydrase II | Compound 4h | - | 20.7 |
| HIV Reverse Transcriptase | Compound 3a, 3c-h | Favorable binding affinity compared to reference | - |
Data collated from multiple sources.[2][8][9]
Experimental Protocols
The methodologies employed in the cited docking studies form the basis of the presented data. While specific parameters may vary between studies, a general workflow is often followed.
General Molecular Docking Workflow:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms and charges are added. The 3,6-disubstituted pyridazine analog structures are sketched using chemical drawing software and optimized for their three-dimensional conformations.
-
Grid Generation: A binding site on the target protein is defined, and a grid box is generated around this site to define the space for the ligand to dock.
-
Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the defined binding site and to estimate the binding affinity for each conformation. Commonly used software includes AutoDock, GOLD, and Schrödinger Suite.
-
Scoring and Analysis: The different poses of the ligand are ranked based on a scoring function that estimates the binding free energy. The pose with the best score is then analyzed to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Specific Examples of Methodologies:
-
c-Met and Pim-1 Docking: In a study on triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors, molecular docking studies were performed to understand the interaction at the ATP-binding site of these kinases.[4]
-
JNK1 Pathway Targeting: For novel 3,6-disubstituted pyridazine derivatives targeting the JNK1 pathway, molecular docking and dynamics simulations were carried out to predict and confirm the binding mode of the most active compound in the JNK1 binding pocket.[5]
-
CDK2 Inhibition: An in-silico study suggested CDK2 as a probable target for a series of 3,6-disubstituted pyridazines. The study explored their binding interactions within the vicinity of the CDK2 binding site.[6][7]
-
COX-2 Inhibition: To understand the selectivity and potency of new pyridazine derivatives for COX-2, a molecular docking study of the most potent compound was carried out. The results indicated that the compound's ability to enter the side pocket of the COX-2 enzyme and interact with key amino acids was crucial for its inhibitory activity.[9]
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 3,6-Dichloropyridazine Derivatives
For researchers and scientists in the fast-paced world of drug development, understanding the metabolic stability of a compound is a critical early-stage gatekeeper to clinical success. This guide provides a comparative analysis of the metabolic stability of drug candidates derived from the versatile 3,6-dichloropyridazine scaffold. By presenting experimental data, detailed protocols, and visual workflows, this document aims to empower researchers to make informed decisions in the optimization of pyridazine-based therapeutics.
The pyridazine (B1198779) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds targeting diverse biological pathways.[1] However, the metabolic fate of these compounds can be a significant challenge, with rapid clearance in the liver often hindering their therapeutic potential. This guide delves into the metabolic stability of various 3,6-disubstituted pyridazine derivatives, offering insights into how structural modifications can influence their half-life and intrinsic clearance.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of different classes of pyridazine derivatives in human and mouse liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and provide a reliable model for predicting in vivo hepatic clearance.[2]
Table 1: In Vitro Half-Life (t½) of Piperazin-1-ylpyridazine Derivatives in Liver Microsomes
| Compound ID | Substitution Pattern | MLM t½ (min) | HLM t½ (min) |
| 1 | Unsubstituted Phenyl | 2 | 3 |
| 7 | para-Fluoro Phenyl | 26 | - |
| 20 | Pyridine (LHS) | <5 | - |
| 29 | Fluorine-blocked Phenyl (RHS), Pyridine (LHS), Diazaspiro[3.3]heptane | 113 | 105 |
Data sourced from a study on piperazin-1-ylpyridazines.[1] MLM: Mouse Liver Microsomes, HLM: Human Liver Microsomes. A longer half-life indicates greater metabolic stability.
Table 2: In Vitro Intrinsic Clearance (CLint) of Pyridazine-Based ALK5 Inhibitors in Liver Microsomes
| Compound ID | Substitution Pattern | Human CLint (μL/min/mg) | Mouse CLint (μL/min/mg) |
| 4 | 2-amino-pyridine | 25 | >200 |
| 19 | N-methyl piperazine (B1678402) | >200 | >200 |
| 20 | N-methyl piperazine (amide linker) | 120 | >200 |
| 21 | Morpholine | 150 | >200 |
| 24 | Monomethyl amine | >200 | >200 |
Data from a study on pyridazine-based ALK5 inhibitors.[3] A lower intrinsic clearance value indicates greater metabolic stability.
Table 3: In Silico Prediction of CYP450 Metabolism for 3,6-Disubstituted Pyridazine Anticancer Agents
| Compound ID | Predicted CYP Isoform Inhibition |
| 11e | CYP2D6, CYP3A4 |
| 11h | CYP2D6, CYP3A4 |
| 11l | CYP1A2, CYP2C19 |
| 11m | CYP1A2, CYP2C19 |
In silico predictions from a study on 3,6-disubstituted pyridazines as anticancer agents.[4][5] This data suggests potential drug-drug interactions.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data.
In Vitro Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, and to calculate key metabolic parameters such as half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test compounds and reference compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test and reference compounds (typically in DMSO or ACN).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the microsomal suspension.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test/reference compound. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold ACN containing an internal standard. The ACN precipitates the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for a microsomal stability assay and a relevant signaling pathway often targeted by pyridazine derivatives.
Caption: Experimental Workflow for Microsomal Stability Assay.
Caption: PDE4 Inhibitor Signaling Pathway.
Conclusion
The metabolic stability of this compound derivatives is a multifaceted challenge that can be addressed through strategic structural modifications. The data presented in this guide highlights that seemingly minor changes to the molecular structure can lead to significant improvements in metabolic half-life and intrinsic clearance. By employing robust in vitro assays and leveraging a deep understanding of the underlying metabolic pathways, researchers can effectively navigate the complexities of drug metabolism and accelerate the development of novel pyridazine-based therapies. The provided experimental protocol and visual aids serve as a practical resource for scientists working to optimize the pharmacokinetic profiles of their drug candidates.
References
- 1. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nuvisan.com [nuvisan.com]
- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3,6-Dichloropyridazine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 3,6-dichloropyridazine scaffold is a privileged core structure in the design of potent kinase inhibitors. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective drugs. Off-target effects can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. This guide provides a comparative analysis of the cross-reactivity profiles of notable this compound-based inhibitors, supported by experimental data and detailed methodologies to inform inhibitor selection and guide future drug discovery efforts.
Executive Summary
This guide presents a detailed comparison of the cross-reactivity of two prominent this compound-based kinase inhibitors: Tepotinib (MSC2156119J), a highly selective c-Met inhibitor, and the experimental compound 11m, a potent CDK2 inhibitor. Analysis of available data reveals that Tepotinib exhibits exceptional selectivity for its primary target, c-Met, with minimal off-target activity across a broad panel of kinases. In contrast, comprehensive public data on the kinome-wide selectivity of compound 11m is limited, highlighting the critical need for thorough cross-reactivity profiling in early-stage drug discovery.
Data Presentation: Comparative Kinase Selectivity
The following tables summarize the inhibitory activity of Tepotinib and compound 11m against their primary targets and a selection of off-targets.
Table 1: Cross-Reactivity Profile of Tepotinib (MSC2156119J)
Tepotinib is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. A screening against a panel of over 400 kinases demonstrated its high specificity. At a concentration of 10 µM, only a handful of kinases showed greater than 50% inhibition, with IC50 values significantly higher than that for c-Met[1].
| Target Kinase | IC50 (nM) | % Inhibition at 10 µM | Notes |
| c-Met | 1.7 | - | Primary Target |
| IRAK4 | 615 | >50% | Off-target |
| TrkA | >615 | >50% | Off-target |
| Axl | >615 | >50% | Off-target |
| IRAK1 | 2272 | >50% | Off-target |
| Mer | >2272 | >50% | Off-target |
| 236 other kinases | >10,000 | <50% | Demonstrates high selectivity |
Table 2: Inhibitory Activity of 3,6-disubstituted Pyridazine Compound 11m
Compound 11m has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). While its activity against CDK2 is well-documented, a broad, publicly available cross-reactivity profile against a large kinase panel has not been reported[2][3]. This lack of comprehensive data underscores the importance of conducting extensive selectivity screening for novel inhibitors.
| Target Kinase | IC50 (nM) | Notes |
| CDK2 | 20.1 ± 0.82 | Primary Target |
| Other Kinases | Data not publicly available | Broad-panel screening is recommended |
Signaling Pathways and Experimental Workflows
To provide context for the importance of inhibitor selectivity, the following diagrams illustrate a relevant signaling pathway and a general workflow for assessing kinase inhibitor cross-reactivity.
A generalized workflow for in vitro kinase inhibitor cross-reactivity profiling.
Simplified c-Met signaling pathway and the point of inhibition by Tepotinib.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development. A widely used method is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-based inhibitor against a large panel of protein kinases.
Principle of the ADP-Glo™ Kinase Assay: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
General Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations for testing.
-
-
Assay Plate Setup:
-
Add a small volume of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the specific kinase and its corresponding substrate in the appropriate kinase reaction buffer.
-
Dispense the kinase/substrate mixture into each well.
-
Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration is typically at or near the Km for each specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the high and low activity controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The cross-reactivity profiling of this compound-based inhibitors reveals a spectrum of selectivity. Tepotinib stands out as a highly selective c-Met inhibitor, a desirable characteristic that likely contributes to its safety and efficacy profile. The limited publicly available selectivity data for the potent CDK2 inhibitor 11m highlights a common challenge in preclinical drug development. Comprehensive kinome-wide screening is an indispensable tool for characterizing novel inhibitors, enabling a more informed assessment of their therapeutic potential and potential liabilities. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to the discovery and development of next-generation kinase inhibitors.
References
- 1. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,6-Dichloropyridazine: A Guide for Laboratory Professionals
Effective management and disposal of 3,6-Dichloropyridazine are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential due to the compound's hazardous properties.
Immediate Safety and Hazard Identification
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, harmful if inhaled, and causes serious skin and eye irritation.[1][2][3][4] The primary health risks include irritation to the eyes, skin, and respiratory tract.[5]
Key Safety Information:
-
Appearance: Off-white to brown crystalline powder.[5]
-
Primary Hazards: Acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][3]
-
Incompatible Substances: Strong bases, strong oxidizing agents, and amines.[1] The substance is also sensitive to moisture.[1]
Personal Protective Equipment (PPE) and Handling
To minimize exposure, all personnel must use appropriate PPE when handling this compound.
-
Hand Protection: Wear suitable chemical-resistant gloves. Gloves must be inspected before use and disposed of according to good laboratory practices.[3]
-
Eye/Face Protection: Use tight-sealing safety goggles or safety glasses with side-shields.[1][3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If dust is generated, use a NIOSH (US) or EN 143 (EU) approved particle respirator.[3]
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid the formation and accumulation of dust.[5]
-
Avoid all contact with eyes, skin, and clothing.[5]
-
Wash hands and any exposed skin thoroughly after handling.[1][5]
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 141-30-0 | [1][2][3] |
| EC Number | 205-478-6 | [2][3] |
| Molecular Formula | C₄H₂Cl₂N₂ | [1][3] |
| Molecular Weight | 148.98 g/mol | [3] |
| Appearance | Off-white to brown crystalline powder | [5] |
| Melting Point | 65 - 69 °C (149 - 156.2 °F) | [1] |
| Acute Toxicity (Oral) | LD50: 500 mg/kg (Acute Toxicity Estimate) | [2] |
| Transport UN Number | UN2811 (Toxic solid, organic, n.o.s.) | [1] |
| Transport Hazard Class | 6.1 | [1] |
| Packing Group | III | [2] |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is required.
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.[3]
-
Wear full PPE as described in Section 2.
-
Carefully sweep or vacuum the spilled material.[5]
-
Place the collected material into a suitable, closed, and labeled container for hazardous waste disposal.[3][5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical aid if irritation develops.[1][5]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][5]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Disposal Protocol
Disposal of this compound must be handled as hazardous waste in accordance with all local, regional, and national regulations.[1][2] Do not dispose of it with household garbage or allow it to enter the sewage system.[2]
Step-by-Step Disposal Procedure:
-
Waste Classification: Classify waste containing this compound as hazardous chemical waste.[1]
-
Containerization:
-
Place surplus and non-recyclable this compound into a suitable, sealable, and clearly labeled container for disposal.[3]
-
Ensure the exterior of the waste container is clean and not contaminated.
-
Contaminated packaging and items (e.g., gloves, wipes) should be disposed of as unused product in the same hazardous waste container.[3]
-
-
Labeling: Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, while awaiting pickup.
-
Professional Disposal: The primary recommended method of disposal is through a licensed professional waste disposal service.[3] This service will typically use a chemical incinerator equipped with an afterburner and scrubber to ensure complete and safe destruction of the compound.[3]
Disclaimer: No specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes were found in the reviewed literature. The standard and required procedure is to engage a licensed hazardous waste disposal company.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Essential Safety and Logistics for Handling 3,6-Dichloropyridazine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3,6-Dichloropyridazine. The following procedures are designed to ensure safe operational handling and disposal, minimizing exposure and risk.
Hazard Identification and Quantitative Data
This compound is a hazardous substance that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] The toxicological properties of this material have not been fully investigated.[6]
| Property | Value | Reference |
| Appearance | Off-white to brown crystalline powder | [6] |
| Molecular Formula | C4H2Cl2N2 | [1] |
| Molecular Weight | 148.98 g/mol | [2] |
| Melting Point | 65 - 69 °C / 149 - 156.2 °F | [1] |
| CAS Number | 141-30-0 | [2] |
| EC Number | 205-478-6 | [2] |
| Acute Oral Toxicity | Category 3; Toxic if swallowed (H301) | [1][2] |
| Oral LD50 (ATE) | 500 mg/kg | [3] |
| Skin Corrosion/Irritation | Category 2; Causes skin irritation (H315) | [1][2] |
| Eye Damage/Irritation | Category 2; Causes serious eye irritation (H319) | [1][2] |
| STOT-SE | Category 3; May cause respiratory irritation (H335) | [1][2] |
Operational Plan: Handling Procedures
A systematic approach is essential when working with this compound to minimize exposure. All handling should occur in a designated area, such as a chemical fume hood.[7]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]
-
Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may be required if there is a splash hazard.[8]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[6] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[2] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[2]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[6] A lab coat should be worn and buttoned.[9]
-
-
Respiratory Protection: If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6] A NIOSH-approved respirator with appropriate cartridges (e.g., type OV/AG/P99) should be used for higher-level protection when dust generation is unavoidable.[2]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are functioning correctly and all required PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within a chemical fume hood to control dust.[7] Avoid generating and accumulating dust.[6]
-
During Use: Keep the container tightly closed when not in use.[6] Avoid contact with eyes, skin, and clothing.[6] Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1] Remove contaminated clothing and wash it before reuse.[6]
Emergency Procedures: Spills and First Aid
Spill Response
-
Evacuate: Evacuate personnel from the immediate spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Containment: Use proper personal protective equipment as outlined in Section 8 of the SDS.[6]
-
Clean-up: For dry spills, vacuum or sweep up the material and place it into a suitable, closed container for disposal.[6][7] Avoid actions that generate dust.[6]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: In case of contact, immediately flush skin with plenty of soap and water.[2][7] Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[6]
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]
-
Ingestion: If swallowed, do NOT induce vomiting unless directed by medical personnel.[6] Immediately call a POISON CENTER or doctor.[1][2] Rinse mouth with water.[2]
Storage and Disposal Plan
Storage
-
Store in a tightly closed container in a cool, dry, dark, and well-ventilated area.[6][7]
-
Keep the substance away from incompatible materials such as strong oxidizing agents, bases, and amines.[1][7]
-
Protect containers from physical damage and secure the storage area.[7]
Disposal Protocol
-
Waste Identification: this compound waste is considered hazardous.
-
Containerization: Collect surplus and non-recyclable solutions in a suitable, labeled, and closed container.[2]
-
Disposal: Dispose of the waste material through a licensed professional waste disposal service.[2] Do not dispose of it with household garbage or allow it to enter the sewage system.[3]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. cpachem.com [cpachem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound(141-30-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
